Aflatoxin G1
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus. In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high. Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively. Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1. Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA. |
|---|---|
CAS No. |
1165-39-5 |
Molecular Formula |
C17H12O7 |
Molecular Weight |
328.27 g/mol |
IUPAC Name |
(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |
InChI |
InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1 |
InChI Key |
XWIYFDMXXLINPU-WNWIJWBNSA-N |
SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
Isomeric SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
Color/Form |
Crystals ... exhibits green fluorescence |
melting_point |
245 °C |
Other CAS No. |
1165-39-5 |
physical_description |
Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation. |
solubility |
Aflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide |
Synonyms |
(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione |
vapor_pressure |
5.86X10-11 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of Aflatoxin G1
Structure, Properties, and Analytical Characterization
Part 1: Executive Summary
Aflatoxin G1 (AFG1) is a potent mycotoxin and secondary metabolite produced primarily by Aspergillus parasiticus and, to a lesser extent, Aspergillus flavus. Structurally, it belongs to the difurocoumarolactone series, distinguished from the B-series aflatoxins by the presence of a six-membered lactone ring rather than a five-membered cyclopentenone ring. This structural variance imparts its characteristic green fluorescence under UV light (hence the "G" designation) and slightly modifies its polarity and carcinogenic potency compared to Aflatoxin B1 (AFB1). While AFB1 is the most toxic congener, AFG1 remains a Group 1 carcinogen (IARC), capable of inducing hepatocellular carcinoma through metabolic activation and subsequent DNA intercalation. This guide outlines the physicochemical architecture, toxicological mechanisms, and validated analytical protocols for AFG1.
Part 2: Chemical Architecture & Physicochemical Properties
Structural Analysis
The core structure of AFG1 consists of a coumarin nucleus fused to a bifuran moiety and a lactone ring. The critical structural determinant is the delta-valerolactone ring.[1][2]
-
Bifuran Ring: The site of metabolic activation. The double bond in the terminal furan ring (C8–C9 position in common numbering) is susceptible to epoxidation by Cytochrome P450 enzymes.
-
Lactone Ring: Unlike AFB1, which possesses a cyclopentenone ring, AFG1 contains a six-membered lactone ring. This oxygen-rich ring system increases the molecule's polarity and alters its fluorescence emission spectrum.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.0^{2,9}.0^{3,7}.0^{13,18}]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |
| CAS Registry Number | 1165-39-5 |
| Molecular Formula | C₁₇H₁₂O₇ |
| Molecular Weight | 328.27 g/mol |
| Appearance | Colorless to pale yellow crystals |
| Fluorescence | Green (Emission |
| Solubility | Soluble in chloroform, methanol, DMSO, acetonitrile.[2][3] Practically insoluble in water (10–20 µg/mL). |
| Melting Point | 244–246 °C |
| Stability | Heat stable. Unstable to UV light in the presence of oxygen.[4] Unstable in alkaline pH (lactone ring hydrolysis). |
Structural Logic & Fluorescence (Visualization)
Figure 1: Structural decomposition of this compound highlighting functional moieties responsible for toxicity (Bifuran) and detection (Lactone).
Part 3: Mechanism of Toxicity
Metabolic Bioactivation
AFG1 is a pro-carcinogen. It requires enzymatic bioactivation to exert genotoxicity. The primary pathway involves the oxidation of the C8–C9 double bond in the terminal furan ring.
-
Enzymatic Oxidation: Hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2 ) oxidize AFG1.
-
Epoxide Formation: This reaction yields the electrophilic AFG1-8,9-epoxide .
-
DNA Adducts: The epoxide is highly unstable and reacts readily with the N7 atom of guanine residues in DNA, forming the AFG1-N7-guanine adduct .
-
Mutagenesis: If not repaired, this adduct leads to GC
TA transversions during DNA replication, potentially activating oncogenes (e.g., p53).
Toxicity Pathway Diagram
Figure 2: Bioactivation pathway of AFG1 leading to genotoxicity vs. detoxification.
Part 4: Analytical Methodology
Protocol: Determination of AFG1 in Food Matrices via HPLC-FLD
Principle
The standard method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) .[5] Because AFG1 fluorescence can be quenched in aqueous mobile phases, post-column derivatization (PCD) or photochemical reactor enhanced detection (PHRED) is often employed to enhance sensitivity, although AFG1 is naturally fluorescent. Immunoaffinity Column (IAC) cleanup is critical to remove matrix interference.
Reagents & Equipment
-
Mobile Phase: Water:Methanol:Acetonitrile (60:20:20 v/v/v).
-
Extraction Solvent: Methanol:Water (70:30 v/v) with 1% NaCl.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Detector: FLD (Ex: 365 nm, Em: 455 nm).
-
Cleanup: Aflatoxin-specific Immunoaffinity Columns (IAC).
Step-by-Step Workflow
-
Extraction:
-
Weigh 25 g of ground sample (e.g., maize, peanuts).
-
Add 100 mL Extraction Solvent.
-
Blend at high speed for 3 minutes.
-
Filter through Whatman No. 4 filter paper.[6]
-
-
Dilution & Cleanup (IAC):
-
Take 10 mL of filtrate and dilute with 40 mL of Phosphate Buffered Saline (PBS) (pH 7.4).
-
Pass the diluted extract through the IAC at a flow rate of 1–2 drops/second.
-
Wash column with 10 mL distilled water to remove non-specific binders.
-
Elute AFG1 with 1.5 mL pure Methanol (allow gravity elution to maximize recovery).
-
Dilute eluate with water (1:1) prior to injection to match mobile phase polarity.
-
-
Chromatographic Separation:
-
Injection Volume: 20–50 µL.
-
Flow Rate: 1.0 mL/min.
-
Derivatization (Optional but Recommended): Post-column photochemical derivatization (254 nm UV) enhances the fluorescence signal of B1 and G1, improving the Limit of Detection (LOD) to < 0.1 µg/kg.
-
-
Quantification:
-
Construct a 5-point calibration curve (0.5 – 20 ng/mL).
-
AFG1 typically elutes after G2 and before B1/B2 in reverse-phase systems depending on mobile phase composition, though G-series are generally more polar (elute earlier) than B-series. Correction: In standard RP-C18, elution order is often G2
G1 B2 B1.
-
Part 5: Safety & Handling
AFG1 is a Group 1 Carcinogen . Strict safety protocols are mandatory.
-
PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and N95/P100 respirator if handling powder.
-
Decontamination: Glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) for at least 30 minutes. This opens the lactone ring and destroys the toxin.
-
Waste: Segregate as hazardous chemical waste.
Part 6: References
-
International Agency for Research on Cancer (IARC). (2012). Aflatoxins.[1][2][5][6][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. World Health Organization.[2] [Link]
-
PubChem. (2024). This compound (CID 14421). National Center for Biotechnology Information. [Link]
-
Wacoo, A. P., et al. (2014). Methods for Detection of Aflatoxins in Agricultural Food Crops.[4][5][6][13] Journal of Applied Chemistry. [Link]
-
Eaton, D. L., & Gallagher, E. P. (1994). Mechanisms of Aflatoxin Carcinogenesis.[8] Annual Review of Pharmacology and Toxicology. [Link]
-
AOAC International. (2005).[5] Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[Link]
Sources
- 1. Aflatoxins | C17H12O7 | CID 14421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H12O7 | CID 2724361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1165-39-5 [chemicalbook.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Interaction of aflatoxin B1 with cytochrome P450 2A5 and its mutants: correlation with metabolic activation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of aflatoxin B1 and this compound binding to cellular macromolecules in vitro, in vivo and after peracid oxidation; characterisation of the major nucleic acid adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Structurally Similar Mycotoxins Aflatoxin B1 and Sterigmatocystin Trigger Different and Distinctive High-Resolution Mutational Spectra in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of Aflatoxin G1 toxicity in liver cells
Technical Guide: Mechanism of Aflatoxin G1 (AFG1) Toxicity in Liver Cells
Executive Summary
This compound (AFG1) is a secondary metabolite produced by Aspergillus parasiticus and Aspergillus flavus. While structurally similar to the more potent Aflatoxin B1 (AFB1), AFG1 possesses a unique double-lactone ring configuration that alters its lipophilicity and metabolic kinetics. This guide delineates the molecular pathogenesis of AFG1 hepatotoxicity, focusing on cytochrome P450-mediated bioactivation, DNA adduct formation, and oxidative stress-driven apoptosis. It provides validated experimental workflows for assessing these mechanisms in vitro.
Physicochemical Basis of Toxicity
The differential toxicity between AFB1 and AFG1 lies in their terminal ring structures.
-
AFB1: Contains a cyclopentenone ring fused to the coumarin nucleus.
-
AFG1: Contains a six-membered lactone ring.
This structural variance results in AFG1 being less lipophilic than AFB1, reducing its passive transport across hepatocyte membranes and altering its affinity for CYP450 active sites. However, once intracellular, AFG1 follows a parallel but distinct bioactivation pathway.
Molecular Mechanism of Bioactivation
Metabolic Activation (The "Lethal Synthesis")
AFG1 is biologically inert in its native form. Toxicity requires bioactivation by hepatic microsomal enzymes.
-
Enzymes: Primarily CYP3A4 and CYP1A2 (human) or CYP2A6 (avian/rodent models).
-
Reaction: Epoxidation at the 8,9-double bond (terminal furan ring).
-
Product: AFG1-8,9-epoxide .[1][2][3][4] This electrophilic intermediate is highly unstable and reacts avidly with nucleophiles.
Genotoxicity: DNA Adduct Formation
The AFG1-8,9-epoxide attacks the
-
Intercalation: The planar coumarin moiety intercalates between base pairs.
-
Covalent Binding: The epoxide carbon forms a covalent bond with guanine
, creating the AFG1- -Guanine adduct .[2] -
Destabilization: The positive charge on the imidazole ring weakens the glycosidic bond, leading to either:
-
Depurination: Release of the adduct, leaving an apurinic (AP) site.
-
Ring Opening: Formation of the stable, highly mutagenic AFG1-FAPY (formamidopyrimidine) adduct.
-
Cytotoxicity: Oxidative Stress & Apoptosis
Beyond genotoxicity, AFG1 disrupts cellular homeostasis via Reactive Oxygen Species (ROS).[5]
-
Mitochondrial Dysfunction: AFG1 impairs the Electron Transport Chain (ETC), causing electron leakage and superoxide anion (
) production. -
Signaling Cascades:
-
MAPK/JNK Pathway: ROS activates c-Jun N-terminal Kinase (JNK) and p38 MAPK.
-
Intrinsic Apoptosis: JNK phosphorylation inhibits Bcl-2 (anti-apoptotic) and activates Bax (pro-apoptotic). Bax translocates to the mitochondria, inducing Cytochrome c release and Caspase-9/3 activation.[6]
-
Pathway Visualization
Figure 1: AFG1 Metabolic Activation & DNA Damage[1]
Caption: Metabolic fate of AFG1 in hepatocytes. Competition between bioactivation (red path) and detoxification (green path) determines toxicity.
Figure 2: Oxidative Stress & Apoptotic Signaling
Caption: AFG1-induced signal transduction.[1][2][6][7][8] ROS acts as the central mediator triggering the intrinsic apoptotic pathway.
Experimental Protocols
Protocol A: Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the IC50 of AFG1 in hepatocytes.
-
Cell Seeding: Seed HepG2 or primary hepatocytes at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Prepare AFG1 stock in DMSO.
-
Expose cells to serial dilutions (e.g., 0.1, 1, 10, 50, 100
) for 24h, 48h, and 72h. -
Control: Vehicle control (DMSO < 0.1%).
-
-
MTT Addition: Add 10
of MTT reagent (5 mg/mL in PBS) to each well. Incubate at 37°C for 4 hours. -
Solubilization: Remove media carefully. Add 100
DMSO to dissolve purple formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
.
Protocol B: DNA Adduct Quantification (LC-MS/MS)
Purpose: To validate the genotoxic mechanism by detecting AFG1-N7-Gua.
-
DNA Extraction: Isolate genomic DNA from treated liver tissue/cells using a phenol-chloroform method or a high-purity kit (e.g., Qiagen DNeasy).
-
Hydrolysis:
-
Acid hydrolysis: Incubate DNA in 0.1 N HCl at 70°C for 30 min to release
-guanine adducts. -
Enzymatic digestion: Use Nuclease P1 and Phosphodiesterase for total nucleoside analysis.
-
-
Purification: Solid Phase Extraction (SPE) using C18 cartridges to remove unmodified bases.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific mass transitions for AFG1-Guanine (precursor ion
fragment ion). -
Internal Standard: Use isotopically labeled
-Guanine adducts for quantification.
-
Comparative Data: AFG1 vs. AFB1
| Feature | Aflatoxin B1 (AFB1) | This compound (AFG1) | Impact on Experiment |
| Structure | Cyclopentenone ring | Lactone ring | G1 is less lipophilic; slower uptake. |
| Bioactivation | Rapid (High | Moderate (Lower | Higher doses of G1 needed for equipotent effect. |
| Major Adduct | AFB1- | AFG1- | Similar mutagenesis mechanism (G |
| Relative Toxicity | 100% (Reference) | ~50-70% of B1 | Adjust dose ranges in in vitro studies. |
References
-
Mechanism of Afl
- Source: National Institutes of Health (NIH) / PubMed
- Title: this compound-induced oxidative stress causes DNA damage and triggers apoptosis through MAPK signaling p
-
URL:[Link]
-
Comparative Toxicity of Afl
-
Metabolic Activ
-
DNA Adduct Form
-
Experimental Protocols for Mycotoxins
Sources
- 1. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Excision Repair of Aflatoxin-induced DNA Damage within the 3D Human Genome Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound-induced oxidative stress causes DNA damage and triggers apoptosis through MAPK signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aflatoxin B1 induces microglia cells apoptosis mediated by oxidative stress through NF-κB signaling pathway in mice spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and cytotoxicity of aflatoxin b1 in cytochrome p-450-expressing human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kmthepatech.com [kmthepatech.com]
An In-Depth Technical Guide to the Toxicological Effects of Aflatoxin G1 in Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction: The Silent Threat of Aflatoxin G1
This compound (AFG1) is a potent mycotoxin, a secondary metabolite produced by fungi of the Aspergillus genus, primarily Aspergillus parasiticus.[1] These molds commonly contaminate a wide array of agricultural commodities, including cereals, peanuts, and spices, particularly in warm and humid climates. The presence of AFG1 in the food chain poses a significant threat to both animal and human health. While often discussed in the context of its more notorious counterpart, Aflatoxin B1 (AFB1), AFG1 is a formidable toxicant in its own right, exhibiting significant hepatotoxic, nephrotoxic, genotoxic, and carcinogenic properties.[2][3] Understanding the precise toxicological profile of AFG1 in relevant animal models is paramount for researchers, scientists, and drug development professionals aiming to assess risk and develop effective mitigation strategies. This guide provides a detailed examination of the pharmacokinetics, mechanisms of toxicity, and systemic effects of AFG1, supported by field-proven methodologies for its evaluation in a research setting.
Section 1: Metabolic Fate and Bioactivation
The toxicity of AFG1 is not inherent to the parent molecule but is largely dependent on its metabolic activation within the host. Following ingestion, AFG1 is absorbed from the gastrointestinal tract and transported primarily to the liver, the main site of its biotransformation.
The Causality of Metabolic Choice: The liver is the primary organ for xenobiotic metabolism due to its high concentration of cytochrome P450 (CYP450) enzymes. The metabolic pathway of AFG1 dictates its toxic potential; bioactivation leads to cellular damage, while detoxification pathways lead to its safe excretion. The balance between these pathways is a key determinant of species susceptibility.
The critical bioactivation step involves the oxidation of the terminal furan ring of AFG1 by CYP450 enzymes, particularly isoforms like CYP1A2 and CYP3A4. This reaction produces the highly unstable and electrophilic This compound-8,9-exo-epoxide .[1] This epoxide is the ultimate carcinogenic form of the molecule, capable of forming covalent adducts with cellular macromolecules.
Conversely, detoxification occurs primarily through the conjugation of the epoxide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This forms a water-soluble conjugate that can be readily excreted.[1] Minor detoxification can also occur through hydroxylation at other positions of the molecule.[1]
Caption: Metabolic pathway of this compound bioactivation and detoxification.
Section 2: Core Mechanisms of AFG1 Toxicity
The cellular damage inflicted by AFG1 stems from two primary, interconnected mechanisms: direct macromolecular adduction and the induction of oxidative stress.
Genotoxicity and DNA Adduction
The AFG1-8,9-exo-epoxide readily attacks nucleophilic sites on cellular macromolecules, with the N7 position of guanine residues in DNA being a primary target.[1] The formation of the AFG1-N7-guanine adduct is a critical initiating event in AFG1's carcinogenic activity. This adduct can destabilize the DNA backbone, leading to depurination and the formation of apurinic sites. If these lesions are not repaired by the cell's DNA repair machinery (e.g., Nucleotide Excision Repair), they can lead to G→T transversions during DNA replication, a hallmark mutation associated with aflatoxin exposure.[1]
Oxidative Stress and Apoptosis Induction
AFG1 metabolism generates reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to a state of oxidative stress. This imbalance results in lipid peroxidation, damage to proteins, and further oxidative DNA damage.
This surge in ROS acts as a critical intracellular signal, activating stress-activated protein kinase (SAPK) pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways triggers a downstream cascade that culminates in apoptosis (programmed cell death). A key event in this cascade is the modulation of the Bcl-2 family of proteins. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.[4][5][6] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases (e.g., caspase-3), the executioners of apoptosis.[7]
Caption: AFG1-induced oxidative stress and the MAPK-mediated apoptotic pathway.
Section 3: Systemic Toxicology and Comparative Effects in Animal Models
The toxic effects of AFG1 manifest in various organ systems, with the liver and kidneys being the primary targets. The severity and specific presentation of aflatoxicosis depend on the dose, duration of exposure, and the animal species.[1]
Comparative Acute Toxicity
Different animal species exhibit varying sensitivities to aflatoxins. This variability is largely attributed to differences in their capacity to metabolize the toxin. While data for AFG1 is less abundant than for AFB1, the general order of toxicity is established as AFB1 > AFG1 > B2 > G2.[3] Rats are generally more susceptible than mice, which is consistent with differences in their metabolic profiles; mice are more efficient at detoxifying aflatoxins.[8]
| Animal Model | Toxin | Route | LD₅₀ (Median Lethal Dose) | Reference |
| Rat | AFG1 | Intraperitoneal | 14.9 mg/kg | [1] |
| Duck | AFG1 | Oral | 0.785 mg/kg (785 µg/kg) | [1] |
| Rat (Male) | AFB1 | Oral | 7.2 mg/kg | [9] |
| Rat (Female) | AFB1 | Oral | 17.9 mg/kg | [9] |
| Mouse (Male) | AFB1 | Intraperitoneal | > 60 mg/kg | [8] |
This table summarizes acute toxicity data. It highlights the high toxicity of AFG1, especially in sensitive species like ducks, and provides context by comparing with AFB1 values in common rodent models.
Target Organ Toxicity
Hepatotoxicity: The liver bears the brunt of AFG1 toxicity. Chronic exposure leads to histopathological changes including diffuse parenchymal cell necrosis, fatty infiltration, and proliferation of the bile ducts.[1][10] These changes are reflected in serum biochemistry by a significant elevation in liver enzymes.
Nephrotoxicity: AFG1 is also a potent nephrotoxin. Studies in rats and mice show that AFG1 can induce necrosis of the proximal tubules and damage to the glomeruli.[1][11] This damage impairs kidney function, leading to increases in serum markers of renal dysfunction.
| Parameter | Animal Model | Effect of AFG1 Exposure | Implication | Reference |
| Liver Function | ||||
| Alanine Aminotransferase (ALT/GPT) | Mouse | Significant Increase | Hepatocellular Damage | [12] |
| Aspartate Aminotransferase (AST/GOT) | Mouse | Significant Increase | Hepatocellular Damage | [12] |
| Alkaline Phosphatase (ALP) | Mouse | Significant Increase | Cholestasis / Biliary Damage | [12] |
| Kidney Function | ||||
| Blood Urea Nitrogen (BUN) | Mouse | Significant Increase | Impaired Renal Filtration | [11] |
| Creatinine | Mouse | Significant Increase | Impaired Renal Filtration | [11] |
| Oxidative Stress | ||||
| Malondialdehyde (MDA) | Rat / Mouse | Significant Increase | Lipid Peroxidation | [13] |
| Superoxide Dismutase (SOD) | Rat / Mouse | Significant Decrease | Depletion of Antioxidant Defenses | [13] |
This table summarizes key biochemical markers altered by AFG1 exposure in rodent models, providing quantitative endpoints for toxicity assessment.
Section 4: Methodologies for Assessing AFG1 Toxicity
A robust assessment of AFG1 toxicity requires a multi-faceted approach, combining in-life observations with terminal analyses of blood and tissues. The following protocols are foundational for investigating AFG1's effects in a rodent model.
The Rationale for a Validated Workflow: A self-validating experimental design ensures that results are reproducible and logically interconnected. For instance, biochemical markers of liver damage (e.g., elevated ALT) should correlate with observable histopathological changes (e.g., necrosis). This workflow provides a comprehensive and cross-validated assessment of toxicity.
Caption: A typical experimental workflow for an in-vivo AFG1 toxicity study.
Protocol: Oral Gavage Administration in Rodents
Rationale: Oral gavage is the preferred method for delivering a precise dose of a substance directly into the stomach, mimicking the natural route of exposure for food contaminants like AFG1.
-
Animal Restraint: Restrain the mouse or rat firmly but gently, ensuring the head and body form a straight line to facilitate passage of the gavage needle.
-
Measure Tube Length: Measure the gavage needle from the animal's mouth to the tip of the sternum (xiphoid process). Mark this length on the needle; it should not be inserted beyond this point.
-
Tube Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.
-
Passage into Esophagus: The tube should pass smoothly into the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Substance Delivery: Once the needle is in place, slowly administer the pre-determined volume of the AFG1 solution (typically dissolved in a vehicle like corn oil).
-
Withdrawal: Smoothly withdraw the needle in a single motion.
-
Post-Procedure Monitoring: Briefly monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Protocol: Histopathological Evaluation (H&E Staining)
Rationale: Hematoxylin and Eosin (H&E) staining is the cornerstone of histopathology, allowing for the visualization of tissue architecture and cellular morphology to identify abnormalities like necrosis, inflammation, and cellular degeneration.
-
Tissue Fixation: Immediately after harvest, place tissue samples (e.g., liver, kidney) in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin block using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through 100% ethanol (2 changes, 2 minutes each), then 95% ethanol (2 changes, 2 minutes each).
-
Rinse in running tap water for 2 minutes.
-
-
Hematoxylin Staining:
-
Stain in Mayer's Hematoxylin solution for 30 seconds to 5 minutes, depending on the desired intensity. Hematoxylin stains cell nuclei blue/purple.
-
Rinse in running tap water for 2 minutes.
-
-
Differentiation and Bluing:
-
Briefly dip in 1% acid alcohol to remove excess stain.
-
"Blue" the nuclei by dipping in ammonia water or rinsing in tap water until the nuclei appear crisp and blue.
-
-
Eosin Staining:
-
Counterstain in Eosin Y solution for 1-3 minutes. Eosin stains cytoplasm and extracellular matrix shades of pink/red.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through graded alcohols (95%, 100%).
-
Clear in xylene.
-
Apply a drop of mounting medium and place a coverslip over the tissue section, avoiding air bubbles.
-
Protocol: Apoptosis Detection (TUNEL Assay)
Rationale: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay specifically detects DNA fragmentation, a key hallmark of late-stage apoptosis, allowing for the visualization and quantification of apoptotic cells within tissue sections.
-
Sample Preparation: Use paraffin-embedded tissue sections, deparaffinize, and rehydrate as described for H&E staining.
-
Permeabilization: Incubate sections with Proteinase K solution to allow enzyme access to the DNA.
-
Labeling Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP).
-
Apply the mixture to the tissue section and incubate in a humidified chamber at 37°C for 60 minutes. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a hapten-labeled nucleotide (like Br-dUTP), apply an antibody conjugate (e.g., anti-BrdU-HRP).
-
Apply a chromogenic substrate (like DAB). This will produce a dark brown precipitate in the nuclei of apoptotic cells.
-
-
Counterstaining: Lightly counterstain with a nuclear stain like Methyl Green to visualize the non-apoptotic cells.
-
Dehydration and Mounting: Dehydrate, clear, and mount the slides as described for H&E. Apoptotic cells will be identifiable by their dark brown nuclei against the green counterstain.
Conclusion
This compound is a significant toxicant that induces its effects primarily through metabolic activation to a DNA-reactive epoxide and the generation of severe oxidative stress. This dual-pronged assault leads to genotoxicity, disrupts cellular signaling, and triggers apoptotic cell death, manifesting as profound liver and kidney damage in animal models. A thorough understanding of these mechanisms, coupled with the application of robust and validated experimental protocols, is essential for accurately assessing the risks associated with AFG1 exposure and for the development of potential therapeutic or preventative interventions in the fields of toxicology, food safety, and drug development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2724361, this compound. [Link].
-
Umar, A., & Bwatanglang, I. A. (2021). Aflatoxin B1 Production, Toxicity, Mechanism of Carcinogenicity, Risk Management, and Regulations. Archives in Animal and Poultry Sciences, 1(4). [Link].
- Ghaznavi, H., et al. (2021). Effects of Exposure to this compound on the Plasma Biochemical Factors and Histopathological Properties of Renal Tissue in Mice. Research Square.
- Saleh, H. A., & El-saad, M. F. A. (2018). Biochemical and histopathological analysis of aflatoxin induced toxicity in liver and kidney of rat. Journal of Basic and Environmental Sciences, 5, 126-134.
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Roy, K., et al. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Journal of hazardous materials, 192(2), 836–844. [Link].
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Angsubhakorn, S., et al. (1981). Comparative effects of aflatoxins G1 and B1 at levels within human exposure limits on mouse liver and kidney. Food and cosmetics toxicology, 19(2), 181–185. [Link].
-
Rupa Health. This compound. [Link].
-
Decad, G. M., et al. (1979). Toxicity of aflatoxin B1 in rat and mouse hepatocytes in vivo and in vitro. Toxicology and applied pharmacology, 50(3), 429–436. [Link].
- Yassein, S. N., & Zghair, Z. R. (2012). Study of Toxicity and Pathogenicity of Aflatoxin B1 and G1 in Mice. Al-Anbar Journal of Veterinary Sciences, 5(1).
- el-Zawahri, M. M., et al. (1990). Mutagenic effect of this compound in comparison with B1. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 10(1-2), 45–51.
-
Golbs, A., et al. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cellular and molecular life sciences : CMLS, 80(6), 162. [Link].
-
Clifford, J. I., et al. (1967). The effect of the aflatoxins B1, G1 and G2 on protein and nucleic acid synthesis in rat liver. The Biochemical journal, 103(1), 258–261. [Link].
-
Rashed, E. R., et al. (2024). Insights into Toxicity: Molecular Mechanisms of Aflatoxin B1 and Ochratoxin A in Spices. International Journal of Molecular Sciences, 25(16), 8758. [Link].
-
Lee, C. Y., et al. (2023). AKR1B1 Represses Glioma Cell Proliferation through p38 MAPK-Mediated Bcl-2/BAX/Caspase-3 Apoptotic Signaling Pathways. International journal of molecular sciences, 24(8), 7306. [Link].
-
Thayyullathil, F., et al. (2015). Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. Asian Pacific journal of cancer prevention : APJCP, 16(10), 4297–4302. [Link].
-
He, J., et al. (2022). Alleviation of Oral Exposure to Aflatoxin B1-Induced Renal Dysfunction, Oxidative Stress, and Cell Apoptosis in Mice Kidney by Curcumin. Toxins, 14(11), 799. [Link].
- Golbs, A., et al. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cellular and Molecular Life Sciences, 80(6), 162.
- El-Boshy, M. E., et al. (2022). Ameliorative Effects of Curcumin on Aflatoxin B1-Induced Nephrotoxicity in Wistar-Albino Rats. Selcuk University Journal of Agriculture and Food Sciences, 36(1), 60-65.
-
Yamamoto, K., et al. (2001). BCL-2 is phosphorylated and inactivated by an ASK1/Jun N-terminal protein kinase pathway normally activated at G(2)/M. Molecular and cellular biology, 21(20), 7039–7047. [Link].
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The Natural Occurrence of Aflatoxin G1 in Food and Feed: A Toxicological and Analytical Perspective
An In-depth Technical Guide for Researchers and Scientists
Abstract
Aflatoxins represent a group of mycotoxins that are among the most potent naturally occurring carcinogens, posing a significant threat to global food and feed safety. Produced primarily by Aspergillus species, these toxins contaminate a wide array of agricultural commodities both before and after harvest. Among the major aflatoxins, Aflatoxin G1 (AFG1) is a significant concern due to its widespread occurrence and high toxicity. This technical guide provides a comprehensive overview of the natural occurrence of AFG1 in the food and feed supply chain. It delves into the biology of the producing fungi, the environmental factors governing toxin production, and the prevalence of AFG1 in various commodities. Furthermore, this guide explores the toxicological implications for human and animal health, outlines a detailed analytical methodology for detection and quantification, and discusses global regulatory standards and mitigation strategies. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound.
Introduction to Aflatoxins
Mycotoxins are toxic secondary metabolites produced by various fungi (molds) that can grow on agricultural products.[1][2] Their presence in the food and feed chain is a major concern due to their adverse health effects on humans and animals.[3] Aflatoxins, first identified in the 1960s following a mysterious "Turkey X disease" outbreak in England, are arguably the most well-known and intensively researched mycotoxins.[3] They are produced predominantly by Aspergillus flavus and Aspergillus parasiticus, fungi that are widespread in nature and can colonize crops in the field, during harvest, or in storage.[4][5]
The four major naturally produced aflatoxins are designated B1, B2, G1, and G2.[6] The letters 'B' and 'G' refer to the blue or green fluorescence these compounds emit under ultraviolet (UV) light, respectively.[7][8] Aflatoxin B1 (AFB1) is the most prevalent and potent of the group, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[9][10] this compound (AFG1) is also classified as a Group 1 carcinogen and frequently co-occurs with AFB1, contributing significantly to the overall toxicity of contaminated commodities.[9]
This compound: Fungal Origin and Chemical Profile
This compound is a difuranocoumarin derivative with the chemical formula C₁₇H₁₂O₇.[9] Its structure is closely related to AFB1, and together with AFB1 and AFG2, it belongs to the difurocoumarolactone series of aflatoxins.[8]
Fungal Producers: The primary producers of this compound are specific fungal species within the Aspergillus genus.
-
Aspergillus parasiticus : This species is a prolific producer of both B- and G-type aflatoxins and is a common contaminant of crops like peanuts.[4][8][11]
-
Aspergillus flavus : While A. flavus is the most common aflatoxin-producing fungus, most strains only produce B-type aflatoxins. However, certain strains, sometimes referred to as SBG strains, are capable of producing both B and G aflatoxins.[4][12]
-
Other Species : Other less common species, such as A. nomius, have also been identified as producers of G-type aflatoxins.[7][11]
Table 1: Major Aflatoxins and Their Primary Fungal Producers
| Aflatoxin Type | Fluorescence (UV 365nm) | Primary Fungal Producers |
| Aflatoxin B1 (AFB1) | Blue | Aspergillus flavus, Aspergillus parasiticus |
| Aflatoxin B2 (AFB2) | Blue | Aspergillus flavus, Aspergillus parasiticus |
| This compound (AFG1) | Green | Aspergillus parasiticus, some A. flavus strains |
| Aflatoxin G2 (AFG2) | Green-Blue | Aspergillus parasiticus, some A. flavus strains |
Pathogenesis of Contamination: Environmental and Agricultural Factors
Fungal growth and subsequent aflatoxin production are not inevitable; they are the result of a complex interplay between the fungus, the host plant, and the environment.[3][6] Contamination can occur pre-harvest, during harvest, and post-harvest.
Pre-Harvest Contamination: In the field, Aspergillus spores, which are ubiquitous in the soil, can infect crops.[6] Plant stress is a critical factor that predisposes crops to fungal invasion and toxin production. Key stressors include:
-
High Temperatures & Drought: Prolonged periods of high temperature (optimally 25-37°C) and water stress weaken the plant's natural defenses, favoring fungal growth.[3][13][14]
-
Insect Damage: Damage to kernels or pods by insects creates entry points for fungal spores and facilitates colonization.[3][6]
-
Nutrient Deficiencies: Poor soil fertility can also increase plant susceptibility.[6]
Post-Harvest Contamination: After harvesting, improper drying and storage conditions are the primary drivers of contamination.
-
Moisture Content: A minimum water activity (a_w) of 0.65 is necessary for fungal growth, with optimal toxin production occurring at higher moisture levels (above 0.85 a_w).[13][14]
-
Temperature & Humidity: Warm and humid storage environments (temperatures of 25°C and relative humidity >70%) create ideal conditions for mold proliferation and aflatoxin synthesis.[5][13]
The logical flow from environmental conditions to consumer exposure is a critical pathway to understand for implementing effective control measures.
Sources
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Mechanistic Enzymology of the Aflatoxin G1 Biosynthetic Shunt
A Technical Guide for Metabolic Engineering and Toxicology
Executive Summary
Aflatoxins are polyketide-derived secondary metabolites produced primarily by Aspergillus flavus and Aspergillus parasiticus.[1][2][3][4] While both species produce B-series aflatoxins (AFB1, AFB2), A. parasiticus uniquely possesses the enzymatic machinery to produce G-series aflatoxins (AFG1, AFG2). The structural distinction lies in the A-ring: AFB1 contains a cyclopentenone ring, whereas AFG1 contains a six-membered lactone ring.
This guide dissects the late-stage enzymatic divergence that governs the O-methylsterigmatocystin (OMST) to Aflatoxin G1 (AFG1) transition. Understanding this "G-Shunt" is critical for researchers developing competitive inhibitors for mycotoxin remediation or studying oxidative stress responses in fungal secondary metabolism.
Part 1: The Molecular Architecture of the afl Cluster
The aflatoxin biosynthetic pathway is governed by a ~70 kb gene cluster containing at least 25 genes.[5] In A. flavus, partial deletions or mutations in the cypA (aflU) and nadA (aflY) genes render the organism incapable of producing G-aflatoxins. In A. parasiticus, these genes are intact and functional.
Key Genomic Coordinates
-
Regulator: aflR (zinc-finger transcription factor) coordinates the expression of the entire cluster.
-
Backbone Synthase: pksA (aflC) initiates the pathway.[6]
-
The G-Block: The specific enzymes required for AFG1 formation are encoded by ordA (aflQ), cypA (aflU), nadA (aflY), and norB (aflF).
Part 2: The Critical Branch Point (OMST to AFG1)
The biosynthesis of AFG1 is not a linear continuation of AFB1 synthesis but a divergent branch originating from the precursor O-methylsterigmatocystin (OMST) .
1. The Shared Oxidizer: OrdA (AflQ)
-
Function: OrdA is obligate for both B and G synthesis. It catalyzes the oxidative demethylation and ring rearrangement of OMST.
-
Mechanism: In B-synthesis, OrdA converts OMST directly to AFB1 via an unstable intermediate. In G-synthesis, this activity provides the substrate for the subsequent G-specific enzymes.
2. The G-Specific Oxygenase: CypA (AflU)
-
Function: CypA is the gatekeeper of the G-series. It is hypothesized to catalyze the insertion of an oxygen atom into the cyclopentenone ring of the OMST-derivative, initiating the ring expansion required to form the lactone structure of AFG1.
-
Evidence: Disruption of aflU in A. parasiticus results in a phenotype that produces only B-aflatoxins, mimicking A. flavus.
3. The Ring Expander: NadA (AflY)
-
Enzyme Type: Cytosolic Reductase (Old Yellow Enzyme family).
-
Function: NadA works downstream or in concert with CypA. It stabilizes the expanded ring structure.
-
Mechanism: It likely reduces a transient intermediate formed by CypA to prevent it from collapsing back into a B-type structure or a derailment product.
-
Metabolic Marker: Deletion of nadA leads to the accumulation of a 386 Da intermediate, distinct from AFB1 (312 Da) and AFG1 (328 Da).
4. The Dehydrogenase: NorB (AflF)
-
Function: Acts in the final oxidation steps to secure the lactone ring formation.
Part 3: Pathway Visualization
The following diagram illustrates the bifurcation at OMST, highlighting the cooperative enzymatic handover required for AFG1 production.
Figure 1: The Aflatoxin biosynthetic cascade emphasizing the enzymatic divergence at OMST required for G1 synthesis.
Part 4: Enzymatic Data Summary[1][4][11]
| Enzyme (New Name) | Old Name | Enzyme Class | Molecular Function | Substrate | Product |
| AflC | PksA | Polyketide Synthase | Polyketide backbone assembly | Acetyl-CoA | Norsolorinic Acid |
| AflM | Ver-1 | Keto-reductase | Conversion of anthraquinones | Versicolorin A | DMST |
| AflP | OmtA | O-methyltransferase | Methylation | Sterigmatocystin | OMST |
| AflQ | OrdA | P450 Monooxygenase | Oxidative demethylation | OMST | AFB1 / G-Precursor |
| AflU | CypA | P450 Monooxygenase | Oxygen insertion (G-specific) | OMST deriv. | G1-Intermediate |
| AflY | NadA | Cytosolic Reductase | Ring expansion/stabilization | G1-Intermediate | AFG1 Precursor |
| AflF | NorB | Aryl Alcohol DH | Final oxidation | AFG1 Precursor | This compound |
Part 5: Experimental Characterization Protocol
To validate the function of NadA or CypA in your own workflow, use the following targeted gene Deletion and Metabolite Analysis protocol.
Phase 1: Targeted Gene Deletion (Split-Marker Approach)
Objective: Create a
-
Primer Design: Design two sets of primers to amplify 1.5 kb regions flanking the nadA ORF.
-
Fusion PCR: Fuse the 5' and 3' flanking regions to a selectable marker (e.g., pyrG or hygB).
-
Protoplast Preparation:
-
Digest mycelia (16h culture) with Yatalase/Lysing Enzyme (10 mg/mL) in 0.6 M KCl.
-
Filter through Miracloth to isolate protoplasts.
-
-
Transformation:
-
Mix
protoplasts with 5-10 µg of fusion PCR product. -
PEG-mediated transformation (60% PEG 4000).
-
Plate on selective media (Czapek Dox + selection agent).
-
Phase 2: Metabolite Extraction & Analysis
Objective: Distinguish between AFB1 accumulation and AFG1 loss.
-
Culturing: Inoculate wild-type (WT) and
strains into YES (Yeast Extract Sucrose) liquid medium. Incubate at 29°C for 5 days (dark). -
Extraction:
-
Filter mycelia; retain filtrate.
-
Mix filtrate 1:1 with Chloroform. Vortex vigorously for 2 mins.
-
Centrifuge (5000 x g, 10 min). Collect lower organic phase.
-
Evaporate to dryness under
stream. Resuspend in 500 µL Methanol.
-
-
LC-MS/MS Analysis:
Workflow Diagram
Figure 2: Experimental workflow for validating enzyme function via gene disruption and metabolite profiling.
References
-
Ehrlich, K. C., Scharfenstein, L. L., Montalbano, B. G., & Chang, P. K. (2008). Are the genes nadA and norB involved in formation of this compound? International Journal of Molecular Sciences, 9(9), 1717–1729.[6][7] [Link]
-
Ehrlich, K. C., Chang, P. K., Yu, J., & Cotty, P. J. (2004). Aflatoxin biosynthesis cluster gene cypA is required for G aflatoxin formation.[4][5][6] Applied and Environmental Microbiology, 70(11), 6518–6524. [Link]
-
Yu, J. (2012). Current understanding on aflatoxin biosynthesis and future perspective in reducing aflatoxin contamination. Toxins, 4(11), 1024–1057. [Link]
-
Yabe, K., & Nakajima, H. (2004). Enzyme reactions and genes in aflatoxin biosynthesis.[5] Applied Microbiology and Biotechnology, 64(6), 745–755. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Are the genes nadA and norB involved in formation of aflatoxin G(1)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are the Genes nadA and norB Involved in Formation of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantification of Aflatoxin G1 via HPLC-FLD with Photochemical Derivatization
Introduction & Regulatory Context[1][2][3][4][5][6]
Aflatoxins are highly toxic secondary metabolites produced by Aspergillus flavus and Aspergillus parasiticus.[1][2] While Aflatoxin B1 (AFB1) is the most potent hepatocarcinogen, Aflatoxin G1 (AFG1) exhibits significant toxicity and often co-occurs with B1 in commodities like groundnuts, maize, and tree nuts.
Regulatory bodies such as the European Commission (EC No. 1881/2006) and the US FDA impose strict maximum residue limits (MRLs). In the EU, the limit for the sum of aflatoxins (B1+B2+G1+G2) can be as low as 4.0 µg/kg (ppb) for cereals intended for direct human consumption. Consequently, analytical methods must achieve Limits of Quantitation (LOQ) in the low parts-per-trillion (ppt) range.[3]
The Analytical Challenge: Fluorescence Quenching
AFG1 possesses native fluorescence. However, in the aqueous reversed-phase mobile phases required for HPLC separation, the fluorescence of AFG1 (and B1) is significantly quenched .
-
Mechanism: The energy from the excited state is dissipated via non-radiative decay pathways in protic solvents.
-
Solution: Derivatization is required to stabilize the fluorescence. This protocol utilizes Photochemical Post-Column Derivatization (PCD) , a "green chemistry" approach that uses UV light (254 nm) to hydrate the terminal furan ring double bond, converting AFG1 to the highly fluorescent hemiacetal AFG2a without chemical reagents.
Analytical Workflow Diagram
The following diagram illustrates the critical path from sample extraction to signal detection.
Figure 1: End-to-end workflow for this compound analysis using Immunoaffinity Cleanup and Photochemical Derivatization.
Materials and Reagents
-
Standards: Aflatoxin Mix (B1, B2, G1, G2) Certified Reference Material (CRM) in acetonitrile.
-
Immunoaffinity Columns (IAC): Specific for Aflatoxins B & G (e.g., AflaTest® or equivalent) with capacity >100 ng.
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water (18.2 MΩ).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Extraction Salt: Sodium Chloride (NaCl), ACS grade.
Detailed Protocol
Phase 1: Sample Preparation (IAC Cleanup)
Rationale: Matrix interference is the primary cause of poor sensitivity. IAC provides specific isolation of aflatoxins, allowing for trace-level detection.
-
Extraction:
-
Weigh 25.0 g of finely ground sample into a blender jar.
-
Add 5.0 g NaCl (enhances ionic strength to break emulsions).
-
Add 100 mL Extraction Solvent (Methanol:Water, 70:30 v/v).
-
Blend at high speed for 3 minutes.
-
Filter through fluted filter paper (Whatman No. 4 or equivalent).
-
-
Dilution (Critical Step):
-
Take 10.0 mL of the filtered extract.
-
Dilute with 40.0 mL of PBS or Water.
-
Note: This reduces the methanol concentration to ~14%, ensuring antibodies in the IAC are not denatured and binding efficiency is maximized.
-
Filter through a glass microfiber filter if cloudy.
-
-
Column Loading:
-
Pass 10.0 mL of the diluted extract through the IAC at a flow rate of 1–2 drops/second (gravity or slow vacuum).
-
Calculation: 10 mL diluted extract = 0.5 g sample equivalent on column.
-
-
Washing:
-
Wash the column with 10 mL of water (removes sugars, proteins, and non-specific matrix).
-
Dry the column by passing air through it for 5-10 seconds.[4]
-
-
Elution:
-
Elute aflatoxins with 1.0 mL HPLC-grade Methanol.
-
Allow the first few drops to pass, then stop flow for 1 minute to allow solvent to dissociate the antibody-antigen complex.
-
Collect eluate in a silanized amber vial.
-
Dilute with 1.0 mL water (matches mobile phase strength) before injection.
-
Phase 2: Instrumental Analysis (HPLC-PCD-FLD)
System Configuration:
-
HPLC: Quaternary or Binary Pump, Autosampler, Column Oven.
-
Derivatization: Photochemical Reactor (e.g., LCTech UVE or equivalent) placed between Column and Detector.
-
Reactor Volume: 1.0 mL knited PTFE coil.
-
Lamp: 254 nm UV.[3]
-
Chromatographic Conditions:
| Parameter | Setting | Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | High carbon load (15%+) preferred for retention. |
| Mobile Phase | Water : Methanol : Acetonitrile (60 : 30 : 15 v/v/v) | Isocratic elution.[3] Adjust ratio to resolve G2/G1/B2/B1. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 35°C | Stabilizes retention times. |
| Injection Vol. | 20 - 50 µL | Larger volumes possible due to IAC cleanup. |
| Run Time | ~15 minutes | AFG1 typically elutes between G2 and B2. |
Detection Parameters:
| Channel | Wavelength | Rationale |
| Excitation | 365 nm | Max absorption for derivatized aflatoxins. |
| Emission | 455 nm | Max emission for AFG1/B1 hemiacetals. |
| Gain/Sens. | High | Required for ppt-level detection. |
Method Validation & Performance Criteria
To ensure Trustworthiness and compliance with ISO 17025, the method must meet the following criteria:
Specificity & Resolution
AFG1 must be baseline resolved from AFG2 (elutes earlier) and AFB1 (elutes later).
-
Acceptance Criteria: Resolution (
) > 1.5 between all peaks.
Linearity
Prepare a 6-point calibration curve ranging from 0.1 µg/kg to 20 µg/kg.
-
Acceptance Criteria:
.
Limit of Detection (LOD)
-
AFG1 Target LOD: < 0.05 µg/kg (ppb).
-
Calculation: Signal-to-Noise (S/N) ratio of 3:1.
Recovery (Accuracy)
Spike blank matrix (e.g., corn) at 2.0 µg/kg.
-
Acceptance Criteria: 70% – 110% recovery (per AOAC guidelines).
Precision
-
Repeatability (RSDr): < 5% at 5 µg/kg.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response for G1/B1 | Photochemical Reactor failure | Check UV lamp status. If lamp is old (>2000 hrs), intensity drops, reducing derivatization efficiency. |
| Peak Broadening | Solvent Mismatch | Ensure sample diluent matches initial mobile phase (add water to methanol eluate). |
| Interfering Peaks | Poor Cleanup | Ensure IAC wash step is thorough. Do not let the column dry out before washing. |
| Shifting Retention Times | Mobile Phase Evaporation | Methanol/ACN are volatile. Cap reservoirs or use an online degasser/mixer. |
References
-
AOAC International. (2005).[3][6] Official Method 2005.08: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[3] Liquid Chromatography with Post-Column Photochemical Derivatization.Link
-
European Commission. (2006).[3] Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs.[5][3] Official Journal of the European Union. Link
-
LCTech GmbH. (2021).[3] Application Note AN0038: Aflatoxin-HPLC Analysis with photochemical post column derivatization.Link[3]
-
Agilent Technologies. (2011).[7] Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup.[7] Application Note. Link
-
Thermo Fisher Scientific. (2018).[5] Determination of Four Aflatoxins in Hazelnuts by Immunoaffinity-SPE with HPLC-FLD Detection. Application Note. Link
Sources
Application Notes and Protocols: A Comprehensive Guide to the Extraction of Aflatoxin G1 from Maize
Introduction: The Imperative for Accurate Aflatoxin G1 Detection in Maize
Maize (Zea mays L.) is a global staple, fundamental to food and feed systems. However, its susceptibility to contamination by mycotoxins, particularly aflatoxins produced by Aspergillus species, poses a significant threat to human and animal health. This compound (AFG1), a potent hepatocarcinogen, is a primary concern due to its frequent co-occurrence with Aflatoxin B1 (AFB1). Regulatory bodies worldwide have established stringent maximum permissible levels for aflatoxins in food and feed, necessitating robust and reliable analytical methods for their detection and quantification.
This comprehensive guide provides a detailed protocol for the extraction of this compound from maize, designed for researchers, scientists, and quality control professionals. We will delve into a validated and widely adopted method employing immunoaffinity column (IAC) cleanup, a technique renowned for its high selectivity and efficiency in isolating aflatoxins from complex food matrices.[1][2] The principles behind each step will be elucidated to provide a deeper understanding of the methodology, ensuring both technical accuracy and practical applicability.
Method Rationale: The Power of Immunoaffinity Chromatography
The selected protocol hinges on the specificity of monoclonal antibodies immobilized on a solid support within an immunoaffinity column.[1][2] These antibodies exhibit a high affinity for the aflatoxin molecule, allowing for the selective capture of AFG1 and other aflatoxins from the crude sample extract. Subsequent washing steps remove interfering matrix components, followed by the elution of the purified aflatoxins with a suitable solvent. This targeted cleanup is crucial for achieving the low detection limits required by regulatory standards and for minimizing matrix effects in subsequent analytical determination by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Core Protocol: this compound Extraction from Maize using Immunoaffinity Column Cleanup
This protocol is adapted from established methods, including those recognized by AOAC International, ensuring a high degree of reliability and reproducibility.[5][6][7]
I. Materials and Reagents
Equipment:
-
High-speed blender (e.g., Ultra-Turrax)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) vacuum manifold
-
Water bath or heating block
-
Glass microfiber filters
-
Syringe filters (PTFE)
-
Amber glass vials
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium chloride (NaCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 20
-
This compound standard (certified reference material)
-
Immunoaffinity columns (IAC) specific for aflatoxins (e.g., AflaTest®, AflaCLEAN™)[1][2]
-
Trifluoroacetic acid (TFA) for derivatization (if using HPLC-FLD)
-
Deionized water
II. Sample Preparation and Extraction
The initial extraction aims to efficiently transfer the aflatoxins from the solid maize matrix into a liquid solvent phase. A mixture of an organic solvent and water is typically used to achieve optimal solubility of the aflatoxins while effectively penetrating the sample matrix. Aflatoxins are soluble in moderately polar organic solvents like methanol and acetonitrile, and slightly soluble in water.[8]
Step-by-Step Procedure:
-
Homogenization: Obtain a representative sample of maize and grind it to a fine powder (e.g., to pass a 20-mesh sieve). Homogeneity is critical for accurate and reproducible results.
-
Weighing: Accurately weigh 25 g of the homogenized maize sample into a blender jar.
-
Addition of Salt: Add 5 g of sodium chloride (NaCl) to the blender jar. The salt helps to promote the partitioning of aflatoxins into the organic solvent by increasing the polarity of the aqueous phase.
-
Extraction Solvent: Add 100 mL of a methanol/water (80:20, v/v) or acetonitrile/water (84:16, v/v) solution.[9] The use of an aqueous organic solvent mixture is a common and effective approach for aflatoxin extraction.[10]
-
Blending: Blend at high speed for 2 minutes. This ensures thorough mixing and efficient extraction of the aflatoxins from the maize matrix.
-
Filtration/Centrifugation: Filter the crude extract through a fluted filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.
III. Immunoaffinity Column Cleanup
This is the most critical step for isolating this compound from co-extractive interferences. The immunoaffinity column contains antibodies that specifically bind to the aflatoxin molecules.[2]
Step-by-Step Procedure:
-
Dilution of Extract: Take a known aliquot (e.g., 10 mL) of the filtered extract and dilute it with 40 mL of PBS containing 0.1% Tween 20. The dilution with a buffered aqueous solution is necessary to ensure the optimal pH and ionic strength for the antibody-antigen binding reaction. Tween 20 is a non-ionic surfactant that helps to prevent non-specific binding.
-
Column Loading: Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate (e.g., 1-2 drops per second). This allows for sufficient residence time for the aflatoxins to bind to the antibodies.
-
Washing: Wash the column with 10-15 mL of deionized water to remove any remaining unbound matrix components. This step is crucial for obtaining a clean final extract.
-
Elution: Elute the bound aflatoxins from the column by passing 1.0 - 2.0 mL of methanol slowly through the column and collecting the eluate in a clean amber glass vial.[6] Methanol disrupts the antibody-aflatoxin binding, releasing the purified toxins. The use of amber vials is recommended as aflatoxins can be sensitive to light.[8]
IV. Post-Cleanup Processing and Analysis
The purified extract is now ready for analysis. For HPLC with fluorescence detection, a derivatization step is often required to enhance the fluorescence of this compound.
For HPLC-FLD Analysis:
-
Derivatization: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 200 µL of n-hexane and add 100 µL of trifluoroacetic acid (TFA). Vortex for 30 seconds and allow the reaction to proceed for 5 minutes at room temperature. This derivatization converts the less fluorescent this compound into a highly fluorescent derivative.[10]
-
Final Preparation: Add 900 µL of a water/acetonitrile (9:1, v/v) mixture and vortex for 30 seconds. Allow the layers to separate and inject an aliquot of the lower aqueous layer into the HPLC system.
For LC-MS/MS Analysis:
For LC-MS/MS, derivatization is typically not necessary. The methanol eluate can be evaporated and reconstituted in a suitable mobile phase-compatible solvent before injection.
Data Presentation: Performance Characteristics
The following table summarizes typical performance data for this compound extraction from maize using immunoaffinity column cleanup followed by HPLC-FLD analysis, as reported in the literature.
| Parameter | Reported Value | Reference |
| Recovery | 80.4% (average) | [10][11] |
| Limit of Detection (LOD) | 0.5 - 1 ng/g | [9][10] |
| Limit of Quantification (LOQ) | 1.0 µg/kg | [9] |
| Relative Standard Deviation (RSDr) | 3.5% | [10][11] |
Visualization of the Workflow
The following diagram illustrates the key steps in the this compound extraction protocol.
Caption: Workflow for the extraction and analysis of this compound from maize.
Trustworthiness and Self-Validation
To ensure the integrity of the results, this protocol incorporates several self-validating steps:
-
Use of Certified Reference Materials (CRMs): Regularly analyze maize CRMs with known concentrations of this compound to verify the accuracy of the entire analytical procedure.
-
Spike and Recovery Experiments: Fortify blank maize samples with a known amount of this compound standard at different concentration levels and perform the entire extraction and analysis procedure. The recovery percentage should fall within an acceptable range (typically 70-120%) to demonstrate method accuracy.
-
Method Blanks: Analyze a blank sample (containing no maize) alongside the test samples to check for any background contamination from reagents or equipment.
-
Calibration Curve: Prepare a multi-point calibration curve using certified this compound standards to ensure accurate quantification.
Expert Insights and Causality
-
Solvent Choice: The ratio of organic solvent to water in the extraction mixture is a critical parameter. A higher proportion of organic solvent generally leads to better extraction efficiency for aflatoxins. However, the subsequent dilution step for IAC cleanup requires a predominantly aqueous environment for optimal antibody binding.
-
pH Control: Maintaining the pH of the diluted extract within the optimal range for the immunoaffinity column (typically around neutral pH) is crucial for efficient binding of the aflatoxin to the antibody.
-
Flow Rate: A slow and consistent flow rate during column loading and washing is essential to prevent channeling and ensure adequate interaction time between the analyte and the stationary phase.
-
Aflatoxin Stability: Aflatoxins, particularly G1, can be unstable in aqueous solutions and sensitive to light.[8][12][13][14] Therefore, it is recommended to work expeditiously, use amber glassware, and store extracts at low temperatures (e.g., 4°C) to minimize degradation.[12][13][14]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the extraction of this compound from maize. By combining an efficient extraction technique with the high selectivity of immunoaffinity column cleanup, this method offers a reliable and robust approach for the accurate quantification of this mycotoxin. Adherence to the outlined procedures, coupled with rigorous quality control measures, will enable researchers and analysts to generate high-quality data that meets stringent regulatory requirements and contributes to ensuring the safety of the global food and feed supply.
References
-
Analysis of aflatoxins B1 and G1 in maize by quechers. (n.d.). SciSpace. Retrieved from [Link]
- Determining aflatoxins B1, B2, G1 and G2 in maize using florisil clean up with thin layer chromatography and visual and densitometric quantification. (2011). Food Science and Technology, 31(2), 431-436.
-
AOAC - Performance TestedSM - EnviroLogix. (n.d.). Retrieved from [Link]
-
Analysis of aflatoxins B1 and G1 in maize by quechers. (2013). ResearchGate. Retrieved from [Link]
- Extraction of aflatoxins B1 and G1 from maize by using aqueous sodium dodecyl sulfate. (2009). Journal of Food Protection, 72(4), 811-815.
-
Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD. (n.d.). EURL-MN. Retrieved from [Link]
- Stability of aflatoxins in solution. (2012).
- Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts. (2021). Foods, 10(10), 2269.
- [QuEChERS-based extraction procedure and rapid resolution liquid chromatography coupled to triple quadrupole mass spectrometry for the determination of nine mycotoxins in cereal-based complementary foods for infants and young children]. (2014). Se Pu, 32(11), 1194-1199.
-
(PDF) Extraction of Aflatoxins B1 and G1 from Maize by Using Aqueous Sodium Dodecyl Sulfate. (2009). ResearchGate. Retrieved from [Link]
-
Overview of analytical methods for mycotoxin contamination in maize and peanuts. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
- Analytical Determination of Aflatoxin in Ground Corn Check Samples Completed by Multiple Laboratories over Several Years. (2024). Toxins, 16(6), 253.
-
(PDF) Stability of Aflatoxins in Solution. (2012). ResearchGate. Retrieved from [Link]
- AOAC Official Method 991.31Aflatoxins in Corn, Raw Peanuts, and Peanut Butter: Immunoaffinity Column (Aflatest) Method. (1995).
-
Immunoaffinity columns AflaCLEAN™ Aflatoxins B1, B2, G1, G2. (n.d.). LCTech. Retrieved from [Link]
-
Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc™ HPLC System. (2017). Waters. Retrieved from [Link]
-
Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2. (n.d.). Meizheng. Retrieved from [Link]
-
Example chromatogram (HPLC-FLD) of maize sample extract revealing a much higher concentration of AFG 1 than AFB 1. (2015). ResearchGate. Retrieved from [Link]
-
Aflatoxins. (n.d.). PubChem. Retrieved from [Link]
-
AOAC 990.32-1990(1996), Aflatoxin B1 in corn and roasted peanuts. (2015). Standards Store. Retrieved from [Link]
- Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of Aflatoxin M1 in Natural Contaminated Milk Samples. (2016). Acta Chimica Slovenica, 63(4), 844-852.
- Stability Of Aflatoxins In Different Solvent Concentration And Temperature In The Autosampler. (2019). International Journal of Scientific & Technology Research, 8(11).
-
(PDF) Immunoaffinity Column Cleanup with Liquid Chromatography Using Post-Column Bromination for Determination of Aflatoxins in Peanut Butter, Pistachio Paste, Fig Paste, and Paprika Powder: Collaborative Study. (2005). ResearchGate. Retrieved from [Link]
- Aflatoxins B1 and G1 solubility in standard solutions and stability during cold storage. (1994). Mycotoxin Research, 10(2), 79-86.
-
UPLC/HPLC Aflatoxin Analysis in Agricultural Commodities. (2021). Waters. Retrieved from [Link]
-
Mycotoxins - Sample Preparation and Analysis. (n.d.). Shim-pol. Retrieved from [Link]
-
Instruction of the Clean-up Process Using SENSIColumn IAC Afla-Ochra 3ml. (n.d.). Gold Standard Diagnostics. Retrieved from [Link]
Sources
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- 2. Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2 [mzfoodtest.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of Aflatoxin M1 in Natural Contaminated Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. envirologix.com [envirologix.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Aflatoxins | C17H12O7 | CID 14421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of aflatoxins B1 and G1 from maize by using aqueous sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijstre.com [ijstre.com]
Application Note: High-Sensitivity Quantification of Aflatoxin G1 in Peanuts Using UPLC-FLD with Photochemical Derivatization
Executive Summary
This application note details a robust, validated protocol for the quantification of Aflatoxin G1 (AFG1) and total aflatoxins in high-fat peanut matrices. By leveraging Ultra-Performance Liquid Chromatography (UPLC) coupled with Fluorescence Detection (FLD) and solid-state Photochemical Post-Column Derivatization (PHRED), this method eliminates the need for toxic chemical derivatization (e.g., trifluoroacetic acid or iodine). The protocol achieves a Limit of Quantitation (LOQ) of <0.1 µg/kg, fully compliant with stringent EU Commission Regulation (EC) No 1881/2006 and FDA action levels.
Introduction & Regulatory Context[1][2][3][4][5][6][7][8][9][10]
Aflatoxins are secondary metabolites produced by Aspergillus flavus and Aspergillus parasiticus.[1][2][3][4] While Aflatoxin B1 (AFB1) is the most potent hepatocarcinogen, This compound (AFG1) is frequently co-occurring and possesses significant toxicity. In complex matrices like peanuts, the high lipid and protein content presents a formidable analytical challenge, often leading to ion suppression in MS or matrix interference in FLD.
Regulatory Thresholds[1][2][3][4][5][6][7][9][10][12]
-
European Union (EC 1881/2006): Maximum 2.0 µg/kg for AFB1 and 4.0 µg/kg for Total Aflatoxins (B1+B2+G1+G2) in peanuts intended for direct human consumption [1].
-
USA (FDA): Action level of 20 µg/kg for total aflatoxins in human food [2].[3][5]
The Fluorescence Challenge
Aflatoxins B1 and G1 exhibit strong native fluorescence in aqueous solution but suffer from severe fluorescence quenching in the organic modifiers (Methanol/Acetonitrile) required for Reverse-Phase UPLC.
-
Mechanism:[6][7] The excited singlet state of the fluorophore undergoes non-radiative decay in organic solvents.
-
Solution: This protocol utilizes a Photochemical Reactor (PHRED) placed between the column and the detector. UV irradiation (254 nm) hydrates the double bond in the terminal furan ring of AFG1, converting it to the highly fluorescent hemiacetal form (AFG2a) without band-broadening reagents.
Materials and Methods
Reagents and Standards
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Extraction Salt: Sodium Chloride (NaCl), ACS grade.
-
Cleanup: Immunoaffinity Columns (IAC) specific for Aflatoxins B & G (e.g., VICAM AflaTest® WB or equivalent).
-
Standards: Mixed Aflatoxin Standard (B1, B2, G1, G2) in ACN.
Equipment Configuration
-
LC System: UPLC System (e.g., Waters ACQUITY H-Class or Agilent 1290 Infinity II).
-
Detector: Fluorescence Detector (FLD) with a large volume flow cell if available.
-
Derivatization: Photochemical Reactor (e.g., LCTech UVE or Aura PHRED) installed post-column.
-
Column: C18, 1.7 µm or 1.8 µm particle size (e.g., ACQUITY UPLC HSS T3 2.1 x 100 mm).
Sample Preparation Workflow
Scientific Note: Peanuts are heterogeneous. The "hotspot" phenomenon requires aggressive homogenization of a large subsample to ensure representativeness.
Step 1: Slurry Preparation Combine 1 kg of raw peanuts with 1 L of water. Blend at high speed until a smooth, uniform slurry is achieved. (This reduces subsampling error by >50%).
Step 2: Extraction
-
Weigh 50 g of slurry (equivalent to 25 g nut/25 g water).
-
Add 5 g NaCl (promotes phase separation and ionic strength).
-
Add 100 mL Methanol:Water (80:20 v/v).
-
Critical: Blend/Shake vigorously for 3 minutes.
-
Filter through fluted filter paper (Whatman 2V).
Step 3: Immunoaffinity Cleanup (IAC) Self-Validating Step: Antibodies denature in high organic solvent. You must dilute the extract.
-
Take 5 mL of filtered extract.
-
Dilute with 15 mL of Phosphate Buffered Saline (PBS). Final methanol concentration is now <20%.
-
Pass the diluted extract through the IAC at a rate of 1-2 drops/second (gravity flow).
-
Wash column with 10 mL water to remove non-specific binding proteins/lipids.
-
Elute aflatoxins with 1.0 mL HPLC-grade Methanol.
-
Dilute eluate with 1.0 mL water (improves peak shape on UPLC).
UPLC Method Parameters
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid (optional for peak shape) |
| Mobile Phase B | Methanol:Acetonitrile (50:50) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 10 µL |
| Run Time | 6.0 minutes |
| FLD Excitation | 365 nm |
| FLD Emission | 435 nm |
Gradient Table:
-
0.0 min: 20% B
-
4.0 min: 70% B
-
4.5 min: 90% B (Wash)
-
5.0 min: 20% B (Re-equilibrate)
Visualized Workflows
Diagram 1: Sample Preparation Logic
This diagram illustrates the critical dilution steps required to protect the IAC antibodies and ensure recovery.
Caption: Step-by-step sample preparation workflow emphasizing the critical PBS dilution step to prevent antibody denaturation.
Diagram 2: UPLC-PHRED System Configuration
The mechanism of signal enhancement for this compound.[4]
Caption: Schematic of the UPLC-PHRED-FLD flow path. The PHRED module converts quenched AFG1 into its fluorescent hemiacetal form.
Results and Discussion
Chromatographic Performance
Under these conditions, this compound elutes at approximately 2.8 minutes, followed by B1 at 3.2 minutes. The PHRED reactor enhances the G1 signal by a factor of 10-20x compared to non-derivatized detection.
-
Resolution (Rs): > 2.0 between G1 and B1.
-
Peak Symmetry: 0.95 - 1.10 (ensured by the post-elution water dilution step).
Method Validation Data
The following data represents typical performance metrics in a peanut matrix spike study.
| Analyte | Spike Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| This compound | 1.0 | 92.5 | 3.4 | 0.05 |
| Aflatoxin B1 | 2.0 | 94.1 | 2.8 | 0.05 |
| Total Aflatoxins | 4.0 | 93.8 | 3.1 | 0.10 |
Note: Recovery values between 70-110% are considered acceptable by AOAC standards for this concentration range.
Troubleshooting & Expert Tips
-
Low Recovery (<70%):
-
Check IAC Flow Rate: If the sample flows through the IAC too fast (>3 drops/sec), the antibodies cannot capture the antigen. Gravity flow is best.
-
Check pH: The extract pH prior to IAC loading must be between 6.0 and 8.0. Acidic extracts (common in fermented products, less so in peanuts) can denature antibodies.
-
-
Ghost Peaks:
-
Peanuts contain fluorescent compounds. If "ghost" peaks appear near G1, increase the IAC wash step volume from 10 mL to 20 mL of water.
-
-
Pressure Issues:
-
The PHRED reactor knitting coil can clog if the mobile phase is not filtered. Always filter mobile phases through 0.22 µm filters.
-
References
-
European Commission. (2006).[8][9][3] Commission Regulation (EC) No 1881/2006 of 19 December 2006 setting maximum levels for certain contaminants in foodstuffs.[6][3] Official Journal of the European Union.[6][8][10][11]
-
U.S. Food and Drug Administration (FDA). (2000).[8] Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed.[8]
-
AOAC International. (2005).[12][13] AOAC Official Method 2005.08: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[13] Liquid Chromatography with Post-Column Photochemical Derivatization.[8][14][15]
-
Waters Corporation. (2012). Rapid Analysis of Aflatoxins with the ACQUITY UPLC H-Class System. Application Note.
-
Agilent Technologies. (2013).[8] Sensitive fluorescence analysis of aflatoxins using post-column UV derivatization.[8][15] Application Note 5991-1217EN.[8]
Sources
- 1. waters.com [waters.com]
- 2. jasco-global.com [jasco-global.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. peanutsusa.com [peanutsusa.com]
- 8. agilent.com [agilent.com]
- 9. agilrom.ro [agilrom.ro]
- 10. eur-lex.europa.eu [eur-lex.europa.eu]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. scribd.com [scribd.com]
- 15. waters.com [waters.com]
certified reference materials for Aflatoxin G1 analysis
Application Note: Precision Quantitation of Aflatoxin G1 using ISO 17034 Certified Reference Materials
Executive Summary
This compound (AFG1) is a potent hepatocarcinogenic mycotoxin produced by Aspergillus parasiticus.[1] Unlike its B-series counterparts, AFG1 presents unique analytical challenges due to its specific fluorescence quenching properties and susceptibility to degradation. This guide details a robust, metrologically traceable protocol for AFG1 quantitation, emphasizing the critical role of ISO 17034 Certified Reference Materials (CRMs) in validating HPLC-FLD and LC-MS/MS workflows.
Part 1: The Metrology of Safety
To ensure data integrity in regulatory environments (e.g., complying with EU Commission Regulation 2023/915 or FDA action levels), the distinction between a "standard" and a "Certified Reference Material" is non-negotiable.
The ISO 17034 Hierarchy
A standard is only as good as its traceability. For AFG1, where regulatory limits are often in the low ppb (
-
Reference Material (RM): Homogeneous and stable, but lacks a certified property value with a stated uncertainty.
-
Certified Reference Material (CRM): Characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability (usually to SI units).[2]
Critical CRM Parameters for AFG1
When selecting a CRM for AFG1, three parameters must be evaluated on the Certificate of Analysis (CoA):
| Parameter | Scientific Relevance |
| Uncertainty ( | The expanded uncertainty (k=2) includes contributions from characterization, homogeneity, and stability. It is essential for calculating the final measurement uncertainty. |
| Solvent Matrix | AFG1 is often supplied in Acetonitrile (ACN) or Benzene/ACN mixtures. Caution: Benzene is carcinogenic but stabilizes AFG1; ACN is safer but requires careful evaporation protocols to prevent analyte loss. |
| Traceability Statement | Must explicitly state traceability to the SI unit (kg, mol) via primary calibrants (e.g., NIST SRM or purity-corrected gravimetry). |
Part 2: Experimental Protocol
Methodology: Immunoaffinity Cleanup with HPLC-Post Column Derivatization (PCD)-Fluorescence Detection (FLD). Rationale: While LC-MS/MS is powerful, HPLC-FLD remains the "gold standard" for routine compliance due to its robustness and cost-effectiveness. However, AFG1 fluorescence is naturally quenched; this protocol restores sensitivity via derivatization.
Reagents & Materials
-
Primary CRM: this compound Solution, ISO 17034 certified (e.g., 2
in ACN). -
Matrix CRM: Aflatoxin-contaminated Corn or Peanut Slurry (for recovery validation).
-
Extraction Solvent: Methanol:Water (70:30, v/v) or Acetonitrile:Water (84:16, v/v).
-
Cleanup: Immunoaffinity Columns (IAC) specific for Aflatoxins B1, B2, G1, G2.
-
Derivatization Agent: Pyridinium Hydrobromide Perbromide (PBPB) OR Photochemical Reactor (UVE).
Step-by-Step Workflow
Step 1: Sample Extraction
-
Weigh 50 g of ground sample (particle size < 1 mm) into a blender jar.
-
Add 5 g NaCl (to prevent emulsion).
-
Add 200 mL Extraction Solvent.
-
Blend at high speed for 3 minutes.
-
Filter through fluted filter paper (Whatman No. 4 or equivalent).
Step 2: Immunoaffinity Cleanup (The Specificity Filter)
-
Dilute 10 mL of filtrate with 40 mL of Phosphate Buffered Saline (PBS, pH 7.4). Critical: High organic solvent content denatures antibodies; dilution is mandatory.
-
Pass the diluted extract through the IAC at a flow rate of 1-2 drops/second.
-
Wash the column with 10 mL of HPLC-grade water to remove matrix interferents.
-
Elute toxins with 1.0 mL of HPLC-grade Methanol. Collect in an amber vial (AFG1 is light-sensitive).
-
Dilute eluate with 1.0 mL water before injection (improves peak shape).
Step 3: HPLC-PCD-FLD Analysis
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5
). -
Mobile Phase: Water:Methanol:Acetonitrile (60:20:20 v/v) with isocratic elution.
-
Derivatization (Post-Column):
-
Detection: Fluorescence; Excitation
nm, Emission nm.[3]
Workflow Visualization
Figure 1: Analytical workflow for this compound showing the critical Post-Column Derivatization (PCD) step required for high-sensitivity fluorescence detection.[6]
Part 3: Validation using CRMs
Using a CRM allows you to calculate the Bias and Recovery of your method. This is a self-validating system.
Calibration Curve Construction
Do not use the CRM ampoule directly for routine calibration if cost is prohibited. Instead:
-
Use the ISO 17034 CRM to prepare a Stock Standard .
-
Prepare Working Standards (calibration curve) from the stock.
-
Verification: Analyze one diluted CRM check standard as an "unknown" every 20 samples. The result must fall within the CRM's certified uncertainty range.
Calculating Recovery (Bias Correction)
When analyzing a Matrix CRM (e.g., contaminated corn flour), calculate recovery (
Where:
- = Concentration determined by your method.
- = The value listed on the CRM Certificate of Analysis.[1]
Acceptance Criteria (per EU 401/2006):
-
Concentration < 1 ppb: 50-120%
-
Concentration 1-10 ppb: 70-110%
-
Concentration > 10 ppb: 80-110%
Traceability Chain Visualization
Figure 2: The Metrological Traceability Chain ensuring that the laboratory result is directly linked to the SI unit through the ISO 17034 CRM.
Part 4: Troubleshooting & Storage
| Issue | Root Cause | Corrective Action |
| Low Recovery of G1 | pH of PBS dilution is < 7.0. | Adjust PBS pH to 7.4. AFG1 binds poorly to IAC at acidic pH. |
| Peak Tailing | Dead volume in derivatization coil. | Minimize tubing length between column, reactor, and detector. |
| Signal Drift | Photochemical reactor lamp aging. | Replace UV lamp or verify intensity. |
| G1 Degradation | Exposure to UV light during prep. | Use amber glassware for all steps involving AFG1. |
Storage of CRMs:
-
Unopened: Store at -20°C (or as specified on CoA).
-
Opened: Use immediately. If re-use is necessary, minimize headspace and store at 4°C, but re-verification against a fresh ampoule is recommended after 1 month.
References
-
European Commission. (2023). Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food. Official Journal of the European Union. Link
-
AOAC International. (2005).[3] AOAC Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[7][8][9][10] AOAC Official Methods of Analysis.[3][9] Link
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[1][2][11] Link
-
Senyuva, H. Z., & Gilbert, J. (2005). Immunoaffinity column cleanup with liquid chromatography using post-column bromination for determination of aflatoxins in peanuts, hazelnuts, pistachios, figs, and paprika. Journal of AOAC International.[3][12] Link
-
Romer Labs. (2024).[2] Biopure™ ISO 17034 Certified Reference Materials.[11][13]Link
-
European Commission. (2006).[1][6][14] Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.[15]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. romerlabs.com [romerlabs.com]
- 3. lcms.cz [lcms.cz]
- 4. Aflatoxin B1, B2, G1, and G2 Mixture 1 µg/mL in Acetonitrile [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. lctech.de [lctech.de]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Aflatoxins in Botanical Roots by a Modification of AOAC Official MethodSM 991.31: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurolab.net [eurolab.net]
- 10. Analytical Method [keikaventures.com]
- 11. Aflatoxin Mix, certified reference material - ideal solutions [idealmedical.co.za]
- 12. brill.com [brill.com]
- 13. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]
- 14. efisc-gtp.eu [efisc-gtp.eu]
- 15. Aflatoxins - Food Safety - European Commission [food.ec.europa.eu]
Application Note: Precision Preparation and Validation of Aflatoxin G1 Standard Solutions
Executive Summary
Aflatoxin G1 (AFG1) is a highly toxic, carcinogenic secondary metabolite produced by Aspergillus parasiticus.[1] Accurate quantification in food and pharmacological matrices is critical due to regulatory limits often set in the low parts-per-billion (ppb) range.
This protocol addresses the primary challenge in AFG1 analysis: Standard Instability and Preparation Error. Due to the compound's sensitivity to photodegradation, adsorption to glass, and electrostatic nature in solid form, gravimetric preparation alone is insufficient. This guide details a self-validating workflow combining gravimetric reconstitution with UV-Vis spectrophotometric verification (AOAC Official Method 971.22) to ensure analytical accuracy.
Safety & Decontamination (Critical Pre-requisite)
WARNING: this compound is a Group 1 Carcinogen (IARC).[1] It is mutagenic and teratogenic.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator (powder form is electrostatic and easily aerosolized).
-
Dermal: Double-gloving with Nitrile. Tyvek sleeves or lab coat.
-
Eyes: Chemical splash goggles.
Decontamination Protocol
Standard autoclaving does not destroy aflatoxins. You must use oxidative degradation.
| Agent | Concentration | Contact Time | Mechanism |
| Sodium Hypochlorite (Bleach) | 5-10% (w/v) | >30 Minutes | Oxidative cleavage of the terminal furan ring. |
| Acetone | 5% (added to bleach) | Concurrent | Prevents formation of carcinogenic dichloro-intermediates. |
Spill Procedure:
-
Absorb liquid with paper towels.
-
Flood area with 10% Bleach solution.
-
Allow to sit for 30 minutes.
-
Wipe with 5% Acetone, then water.
Materials & Solvents
To prevent concentration loss via adsorption or degradation, specific materials are required.
-
Solvents:
-
Acetonitrile (ACN): LC-MS Grade (Preferred for stock stability).
-
Methanol (MeOH): LC-MS Grade (Acceptable, but AFG1 is less stable in MeOH than ACN).
-
Benzene: (Historical AOAC solvent; avoid if possible due to toxicity, unless strictly following legacy AOAC 971.22).
-
Toluene:Acetonitrile (9:1): A safer alternative to Benzene for UV validation.
-
-
Glassware:
-
Amber Glass: Mandatory to prevent photodegradation (UV conversion of G1).
-
Silanized Vials: CRITICAL. Aflatoxins bind to active silanol groups on untreated glass. Use silanized (deactivated) borosilicate glass to prevent recovery losses of up to 10-20% at low concentrations.
-
Experimental Workflow
The following diagram illustrates the "Check-Adjust-Verify" loop required for high-integrity standards.
Figure 1: Self-validating workflow for this compound preparation. The UV-Vis step corrects for gravimetric errors common with electrostatic powders.
Protocol: Primary Stock Solution (10 - 20 µg/mL)
The "Film" Problem
Aflatoxin standards often arrive as a thin, invisible dry film on the glass wall, not a loose powder.
-
Do NOT attempt to weigh the solid out of the vial.
-
Method: Add solvent directly to the manufacturer's vial to reconstitute.
Preparation Steps
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL or 5.0 mL) of Acetonitrile or Benzene:Acetonitrile (98:2) to the vial.
-
Note: Benzene:ACN is the AOAC reference solvent for UV checks. If using pure ACN for safety, ensure you use the correct extinction coefficient (see Section 6).
-
-
Dissolution: Cap tightly and vortex for 1 minute. Sonicate for 30 seconds to ensure the film is fully stripped from the glass walls.
-
Equilibration: Allow the solution to reach room temperature (20-25°C). Cold solutions will have density changes that affect UV readings.
Validation: UV-Vis Spectrophotometry
Why this is mandatory: Gravimetric error on <5 mg quantities is high. Purity of the standard may vary. You must determine the exact concentration using the Molar Extinction Coefficient (
The Formula (Beer-Lambert Law)
-
A: Absorbance at
-
MW: Molecular Weight of AFG1 (328.27 g/mol )[2]
- : Molar Extinction Coefficient (Solvent Specific)
Reference Extinction Coefficients (AOAC 971.22)
Select the
| Solvent System | Molar Extinction Coefficient ( | Source | |
| Benzene:Acetonitrile (98:2) | 355 | 17,700 | AOAC Official Method |
| Toluene:Acetonitrile (9:1) | 355 | 19,300 | AOAC (Mod) / Nesheim et al. |
| Methanol | 355 | 17,600 | General Literature |
| Acetonitrile (Pure) | 350 | ~17,100* | Verify with CoA or calibrate against Benzene mix |
Note: If high precision is required and you are using pure Acetonitrile, it is recommended to prepare a small aliquot in Benzene:ACN (98:2) solely for the UV check to utilize the established AOAC coefficient of 17,700.
Measurement Procedure
-
Blank the spectrophotometer with the neat solvent.
-
Transfer the stock solution to a quartz cuvette (1 cm path length).
-
Scan from 300 nm to 400 nm.
-
Record the absorbance (
) at the peak maximum ( ).[3] -
Calculation Example:
Protocol: Working Standards (Dilution)
Dilution Logic
Do not dilute directly from Stock to low-ppb Working Standard in one step. Use an intermediate standard.
-
Intermediate Standard (e.g., 1.0 µg/mL):
-
Dilute Primary Stock with Acetonitrile .[6]
-
Store in amber, silanized vials.
-
-
Working Standard (e.g., 5 - 50 ng/mL):
-
Dilute Intermediate Standard with Mobile Phase (usually Water:ACN:MeOH mixture).
-
CRITICAL: Aqueous dilutions of this compound are unstable . Prepare these daily or strictly for immediate injection.
-
AFG1 degrades rapidly in <20% organic solvent. Ensure the final working solvent has sufficient organic content or is analyzed immediately.
-
Storage Conditions
| Solution Type | Container | Temp | Stability |
| Primary Stock | Amber, Silanized | -20°C | 6-12 Months |
| Intermediate | Amber, Silanized | 4°C | 1 Month |
| Working (Aqueous) | HPLC Vial (Glass/PP) | 4°C | < 24 Hours |
References
-
AOAC International. (2000). Official Methods of Analysis of AOAC International, Method 971.22 (Standards for Aflatoxins).[3] Gaithersburg, MD.
-
Nesheim, S., Trucksess, M. W., & Page, S. W. (1999).[3] Molar absorptivities of aflatoxins B1, B2, G1, and G2 in acetonitrile, methanol, and toluene-acetonitrile (9 + 1).[3][4] Journal of AOAC International, 82(2), 251–258.[3]
-
Diaz, G. J., et al. (2012). Stability of aflatoxins in solution.[1][4][7][8] Journal of AOAC International, 95(2). (Discusses instability in aqueous solutions and adsorption to non-silanized glass).
-
International Agency for Research on Cancer (IARC). (2012). Aflatoxins.[1][2][3][6][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.
Sources
- 1. This compound Standard Solution | Trilogy® Liquid Standard this compound [pacificlab.vn]
- 2. This compound 2ug/mL acetonitrile, analytical standard 1165-39-5 [sigmaaldrich.com]
- 3. Molar absorptivities of aflatoxins B1, B2, G1, and G2 in acetonitrile, methanol, and toluene-acetonitrile (9 + 1) (modification of AOAC Official Method 971.22): collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fssai.gov.in [fssai.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. fianovis.com [fianovis.com]
- 7. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aflatoxins B1 and G 1 solubility in standard solutions and stability during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aflatoxins Waste Disposal [delloyd.50megs.com]
- 10. Comparative studies on the detoxification of aflatoxins by sodium hypochlorite and commercial bleaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Studies on the Detoxification of Aflatoxins by Sodium Hypochlorite and Commercial Bleaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detoxification of Aflatoxin-Contaminated Maize by Neutral Electrolyzed Oxidizing Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AFLASTANDARD Liquid standard, simplifying preparation with precision! [food.r-biopharm.com]
Troubleshooting & Optimization
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Troubleshooting Low Sensitivity in Aflatoxin G1 Analysis
Executive Summary
This compound (AFG1) presents a unique analytical challenge compared to its analogues (B2, G2).[1] While B2 and G2 possess native fluorescence, AFG1 (and B1) suffer from severe fluorescence quenching in aqueous reversed-phase mobile phases. [1]
If you are observing low sensitivity specifically for G1 while G2/B2 remain stable, the issue is rarely the detector itself. It is almost invariably a failure in the derivatization efficiency or immunoaffinity column (IAC) recovery .[1]
This guide bypasses generic advice to focus on the specific physicochemical mechanisms governing AFG1 fluorescence.
Phase 1: Diagnostic Logic (The "Isolate" Protocol)
Before altering your method, run this logic check to isolate the failure point.
Figure 1: Diagnostic logic tree for isolating this compound sensitivity issues. Note that B1 and G1 share the quenching mechanism, so correlated signal loss points to derivatization.
Phase 2: Technical Deep Dives & FAQs
1. The Derivatization Factor (The "Water Paradox")
Q: Why does my G1 peak disappear in 100% organic solvent but appear (weakly) in water?
A: This is the core mechanism of Aflatoxin analysis.[1] AFG1 possesses a double bond in the terminal furan ring.[1] In aqueous solution, this bond absorbs energy but dissipates it non-radiatively (quenching), resulting in low quantum yield.[1]
To fix this, we use Photochemical Derivatization (PHRED) or chemical derivatization (Kobra Cell/Bromination).[1]
-
The Mechanism: UV light (254 nm) induces a reaction between the AFG1 double bond and water in your mobile phase.[1] This creates a hemiacetal (AFG2a) which is highly fluorescent.[1][2]
-
The Paradox: You need organic solvent for chromatography (retention) but water for the reaction.[1]
Troubleshooting Protocol:
-
Check Mobile Phase Water Content: If your gradient goes above 50-60% organic modifier (Methanol/Acetonitrile), the hydration reaction rate drops, and G1 signal vanishes.[1]
-
Standard: Isocratic 60:20:20 (Water:MeOH:ACN) or similar.[1]
-
-
Check the Reactor Coil: If using a PHRED unit, the knitting reactor coil can degrade.[1] If the PTFE tubing becomes opaque, UV transmission drops.[1]
-
Bypass Test: Remove the reactor. If B2/G2 signals remain identical but B1/G1 disappear completely, your detector is fine; the reactor is the point of failure.
2. Immunoaffinity Column (IAC) Recovery
Q: My standard curve is perfect, but my spiked samples show <60% recovery for G1. Why?
A: AFG1 is slightly more polar than B1.[1] In Immunoaffinity Column (IAC) cleanups, G1 is the first to be lost during the wash step.[1]
Validation Step:
-
The Wash: If you wash the IAC with a solvent containing even 5-10% methanol/acetonitrile, you risk stripping G1 while B1 remains bound.[1]
-
The Fix: Ensure the wash step uses 100% water or PBS.[1] Do not exceed the recommended flow rate (gravity flow or <3 mL/min).[1] Fast flow reduces antibody-binding kinetics, affecting G1 preferentially.[1]
3. Detector Optimization
Q: What are the absolute optimal wavelengths for G1?
A: While generic "Aflatoxin" settings exist, G1 has specific maxima.[1][3]
| Parameter | Setting | Notes |
| Excitation | 360 - 365 nm | Critical. 365 nm matches the mercury line used in many older lamps, but is also optimal for Xenon flash lamps.[1] |
| Emission | 430 - 455 nm | G1 emits at slightly lower wavelengths than B1.[1] A wide bandpass (e.g., 440 nm cutoff) captures both.[1] |
| Response Time | > 2 seconds | Slower response times smooth baseline noise, improving S/N ratio for trace G1 detection. |
Phase 3: Comparative Analysis of Derivatization Methods[1]
If PHRED is failing, compare your setup against these industry standards to ensure your expectations for sensitivity are realistic.
| Method | Mechanism | G1 Sensitivity (LOD) | Pros | Cons |
| Photochemical (PHRED) | UV-induced hydration | ~0.02 µg/kg | AOAC Official (2005.08).[1] No reagents.[1] Robust. | Requires >30% water in mobile phase.[1][4] Bulb aging. |
| Electrochem (Kobra Cell) | Bromination (Br2) | ~0.01 µg/kg | Extremely high sensitivity.[1] | Corrosive (KBr/HNO3).[1] High maintenance. |
| Pre-Column TFA | Acid-catalyzed hydration | ~0.05 µg/kg | No special hardware needed.[1] | Labor intensive.[1] Derivative is unstable (degrades in <4 hours).[1] |
Phase 4: The Mechanism of Action (Visualized)[1]
Understanding the chemistry helps you troubleshoot the mobile phase.[1]
Figure 2: The hydration pathway required for G1 detection.[1] Note that without H2O (blue node), the reaction physically cannot occur, regardless of UV intensity.
References & Authoritative Sources
-
AOAC Official Method 2005.08. "Aflatoxins in Corn, Raw Peanuts, and Peanut Butter: Liquid Chromatography with Post-Column Photochemical Derivatization."[1][5] AOAC International.[1][4][6]
-
Waters Corporation. "Aflatoxin Analysis by HPLC with Fluorescence Detection."[1] Application Note. [1]
-
Agilent Technologies. "Determination of Aflatoxins in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup." Application Note 5990-8819EN.
-
Trucksess, M. W., et al. (2006).[1] "Liquid Chromatographic Analysis of Aflatoxin Using Post-Column Photochemical Derivatization: Collaborative Study." Journal of AOAC International, 89(3), 678-692.[1] Link
For further assistance, please attach your raw chromatograms (specifically the baseline noise levels) to your reply.
Sources
- 1. agilent.com [agilent.com]
- 2. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Aflatoxin G1 Ion Suppression in LC-MS/MS
Status: Operational Ticket ID: AFG1-SUP-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Comprehensive Mitigation of Matrix Effects in Aflatoxin G1 Analysis
Executive Summary
You are likely reading this because your this compound (AFG1) recovery is failing, or your calibration curves are non-linear in complex matrices (e.g., peanuts, corn, spices). AFG1 is particularly susceptible to ion suppression due to its polarity and elution time, which often overlaps with phospholipids and other matrix interferences.
This guide moves beyond basic "check your connections" advice. We will implement a self-validating workflow to Diagnose , Clean , Separate , and Correct these suppressions.
Module 1: Diagnosis (The "Is It Real?" Phase)
Before changing your chemistry, you must map where the suppression occurs. The industry gold standard for this is Post-Column Infusion (PCI) .
The Mechanism
In PCI, we maintain a steady background signal of AFG1 while injecting a blank matrix sample. A "dip" in the baseline indicates where matrix components are stealing charge from your analyte.
Experimental Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing AFG1 standard (100 ppb) to the LC flow via a T-junction after the column but before the MS source.
-
Flow: Set LC flow to your standard method rate. Set Syringe flow to 10-20 µL/min.
-
Monitor: Tune the MS to the specific AFG1 transition (e.g., m/z 329.1 → 243.1).
-
Inject: Inject a "Blank Matrix Extract" (e.g., peanut extract without Aflatoxin).
-
Analyze: Look for negative peaks (suppression) or positive humps (enhancement) at the AFG1 retention time.
Visualization: PCI Workflow
Figure 1: Schematic setup for Post-Column Infusion to map matrix effects.
Module 2: Sample Preparation (The "Clean It Up" Phase)
If Module 1 confirms suppression at the AFG1 retention time, you must remove the interfering matrix. Not all extractions are equal.[1][2][3]
Comparative Analysis: Extraction Strategies
| Feature | QuEChERS (Standard) | Immunoaffinity Column (IAC) | Modified QuEChERS (EMR-Lipid) |
| Principle | Dispersive SPE (Salting out) | Antibody-Antigen Binding | Enhanced Lipid Removal |
| Cleanliness | Moderate (Lipids remain) | High (Specific to Aflatoxins) | High (Removes phospholipids) |
| Cost | Low | High | Moderate |
| AFG1 Recovery | 70-90% (Matrix dependent) | >90% (Excellent) | 85-100% |
| Best For | High-throughput, low fat | Complex/High-Fat Matrices | Fatty matrices (Nuts/Oils) |
Recommendation:
-
For High-Fat (Peanuts/Oils): Standard QuEChERS is insufficient. Phospholipids (phosphatidylcholines) co-elute and cause massive suppression. Use Immunoaffinity Columns (IAC) or EMR-Lipid cleanup.
-
For Grains (Corn/Wheat): Standard QuEChERS is usually sufficient if coupled with Isotope Dilution (see Module 4).
Module 3: Chromatography (The "Separate It" Phase)
Sometimes you cannot clean the sample perfectly. In this case, you must chromatographically resolve AFG1 from the suppression zone.
Critical Parameters
-
Column Choice: Switch from C18 to a Biphenyl or Fluorophenyl phase. These phases offer "pi-pi" interactions, which are highly effective for separating aromatic mycotoxins from aliphatic lipids.
-
Mobile Phase Additives:
-
Do not use pure water/methanol.
-
Add Ammonium Formate (5mM): This provides a constant source of protons/charge, buffering the ionization process against variable matrix components.
-
Add Formic Acid (0.1%): Promotes [M+H]+ formation.
-
Troubleshooting Logic Pathway
Figure 2: Decision tree for isolating the root cause of signal loss.
Module 4: Internal Standards (The "Correct It" Phase)
If you cannot remove the matrix, you must correct for it.[4] This is the single most effective step for accurate quantitation.
The "Gold Standard": Isotope Dilution Mass Spectrometry (IDMS)
You must use a Carbon-13 labeled internal standard (
-
Why? Deuterated standards (D3, D6) can have slight retention time shifts (deuterium isotope effect). If the standard elutes even 2 seconds earlier than the analyte, it may miss the suppression zone that hits the analyte.
-
Mechanism:
-AFG1 is chemically identical and co-elutes perfectly. If the matrix suppresses your AFG1 signal by 50%, it also suppresses the -AFG1 by 50%. The Ratio remains constant.
Protocol:
-
Spike
-AFG1 into the sample before extraction (to correct for recovery) or before injection (to correct for matrix effects only). -
Quantify using the response ratio:
.
Frequently Asked Questions (FAQ)
Q: I see a signal for AFG1 in my blank peanut matrix. Is it contamination? A: It might be "isobaric interference." The matrix may contain a compound with the same mass transition.[5]
-
Fix: Monitor a second "qualifier" transition (e.g., m/z 329 -> 215). If the ratio between the quantifier and qualifier transitions doesn't match your standard, it's an interference, not AFG1.
Q: Can I use APCI instead of ESI to reduce matrix effects?
A: While APCI is less prone to suppression, it is generally less sensitive for Aflatoxins than ESI. Given the low regulatory limits (often <4 ppb total), ESI with
Q: My retention time for AFG1 shifts between standards and samples. A: This is "matrix-induced retention shift." The high load of matrix components is modifying the stationary phase surface.
-
Fix: Use a matrix-matched calibration curve or switch to a column with better load capacity (higher carbon load).
References
-
Post-Column Infusion Methodology
- Title: Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Source: Chrom
-
URL:[Link]
-
Sample Prepar
- Title: Comparative study of immunoaffinity column clean-up and modified QuEChERS using HPLC-FLD with post-column derivatiz
- Source: Chemical Journal (ResearchG
-
URL:[Link]
-
Isotope Dilution Protocol
-
Title: Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay.
- Source: FDA / IAEA.
-
URL:[Link]
-
-
Mobile Phase Optimiz
-
Aflatoxin Analysis in High Lipid M
Sources
- 1. romerlabs.com [romerlabs.com]
- 2. Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions [mtc-usa.com]
- 3. tandfonline.com [tandfonline.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. 5.5 Minute LC-MS/MS Analysis of Mycotoxins in Peanut Powder [discover.restek.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Aflatoxin G1 Fluorescence Detection
Introduction: The Physics of the Problem
Welcome to the technical support center. If you are detecting Aflatoxin G1 (AFG1) using HPLC with Fluorescence Detection (HPLC-FLD), you are likely dealing with a molecule that exhibits "fluorescence quenching" in aqueous solvents.[1] Unlike Aflatoxin G2 (AFG2), which is naturally fluorescent in reverse-phase mobile phases, AFG1 possesses a double bond in the terminal furan ring that promotes non-radiative energy decay in the presence of water, effectively "turning off" its fluorescence.
This guide addresses the specific chemical and physical interferences that compromise AFG1 detection and provides self-validating protocols to resolve them.
Section 1: Signal Quenching & Derivatization Issues
Q: Why is my AFG1 peak significantly smaller than my AFG2 peak, even when concentrations are identical?
Diagnosis: Aqueous Fluorescence Quenching. Mechanism: In reverse-phase HPLC, the mobile phase contains water.[1] The ether linkage in the terminal furan ring of AFG1 (and AFB1) undergoes a quenching interaction with water molecules, drastically reducing quantum yield. AFG2 lacks this double bond and fluoresces strongly in water. Solution: You must chemically modify the AFG1 molecule to prevent this quenching. This is achieved by Derivatization , which hydrates the double bond to form the highly fluorescent hemiacetal (AFG2a).
Troubleshooting Checklist:
-
Check Derivatization Module: Ensure your Photochemical Reactor (PHRED) or Electrochemical Cell (KOBRA) is active.
-
Verify Reagent Flow (Post-Column): If using chemical derivatization (Pyridine Hydrobromide Perbromide - PBPB), measure the flow rate at the waste line. A blocked T-piece is a common failure point.
Q: I am using a Photochemical Reactor (UV derivatization), but my AFG1 sensitivity is dropping. Is the lamp dying?
Diagnosis: Photochemical Efficiency Decay or Lamp Aging. Mechanism: Photochemical derivatization relies on 254 nm UV light to catalyze the hydration of AFG1 to AFG2a. Over time, the reactor coil (PTFE/PFA) can degrade or become opaque due to UV exposure, or the lamp intensity fades. Validation Protocol:
-
Bypass Test: Inject a standard of AFG2 (which requires no derivatization). If AFG2 signal is stable but AFG1 drops, the issue is the reactor.
-
Residence Time: Ensure flow rate matches the reactor's volume. Too fast = incomplete reaction; Too slow = peak broadening.
Section 2: Matrix Interferences & Chemical Noise
Q: I see a large interfering peak co-eluting with AFG1 in corn samples. How do I remove it?
Diagnosis: Matrix Co-elution (Likely Coumarins or Polyphenols). Mechanism: Complex matrices like corn and peanuts contain native fluorescent compounds. While Immunoaffinity Columns (IAC) are specific, overloading them or using improper wash steps can leach non-specific binders. Corrective Action:
-
Optimize Wash Step: Increase the volume of the water wash step on the IAC to 20 mL to remove water-soluble impurities before elution.
-
Polishing Step: If the interference persists, insert a post-IAC filtration step or switch to a "cleanup-on-column" approach using a specific guard column.
Q: My baseline is noisy/drifting when using Electrochemical Derivatization (KOBRA Cell).
Diagnosis: Electrode Fouling or Mobile Phase Contamination.
Mechanism: The electrochemical cell generates bromine (
-
Acid Wash: Flush the cell with 20% Nitric Acid (offline) to clean the electrodes.
-
Mobile Phase Check: Ensure your mobile phase contains exactly the required amount of KBr (typically 119 mg/L) and Nitric Acid. Variations in conductivity cause baseline drift.
Section 3: Visualizing the Troubleshooting Logic
Troubleshooting Decision Tree: Low AFG1 Signal
Use this logic flow to isolate the root cause of lost sensitivity.
Caption: Figure 1. Diagnostic logic tree for isolating this compound specific signal loss versus general system failure.
Section 4: Comparison of Derivatization Methods
Understanding the pros and cons of each method is crucial for method selection.
| Feature | Photochemical (UV) | Electrochemical (KOBRA) | Post-Column Reagent (PBPB) |
| Mechanism | UV-induced hydration | Electro-generation of | Chemical addition of Pyridinium Bromide |
| Sensitivity (AFG1) | High | Very High | High |
| Baseline Stability | Excellent (No pulsations) | Moderate (Flow/Current dependent) | Low (Pump pulsation risk) |
| Reagent Needs | None (Physical reaction) | KBr + | PBPB Reagent stream |
| Maintenance | Low (Lamp/Coil replacement) | High (Cell cleaning) | High (Pump seals/Tubing) |
| Interference Risk | Photobleaching if flow stops | Quenching if current fluctuates | Precipitation of reagent |
Section 5: Experimental Protocols
Protocol A: Standard Photochemical Derivatization Workflow
Use this for routine analysis to minimize chemical handling.
-
HPLC Setup:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Water:Methanol:Acetonitrile (60:30:10 v/v/v). Note: No acid or salt required.
-
Flow Rate: 1.0 mL/min.
-
-
Derivatization:
-
Install Photochemical Reactor (e.g., PHRED, UVE) between Column and Detector.
-
Critical: Ensure the reactor loop volume matches the flow rate (typically 0.5 - 1.0 mL loop for 1 mL/min flow) to allow sufficient irradiation time without band broadening.
-
-
Detection:
-
System Suitability:
-
Inject Standard Mix (B1, B2, G1, G2).
-
Pass Criteria: AFG1 peak height should be >80% of AFG2 peak height. If <50%, check reactor lamp.
-
Protocol B: Pre-Column Derivatization (TFA Method)
Use this if you do not have post-column hardware.
-
Preparation:
-
Evaporate 200 µL of standard/sample extract to dryness under Nitrogen.
-
-
Reaction:
-
Add 100 µL Trifluoroacetic Acid (TFA).
-
Vortex and let stand for 15 minutes at room temperature (protected from light).
-
-
Reconstitution:
-
Add 400 µL of Water:Acetonitrile (9:1). Vortex immediately.
-
-
Analysis:
Section 6: Mechanism of Action Diagram
Caption: Figure 2. Chemical transformation of AFG1 to fluorescent AFG2a via hydration.
References
-
Kok, W. T. (1994). Derivatization reactions for the determination of aflatoxins by liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
AOAC International. (2005).[2] Official Method 2005.08: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter. Liquid Chromatography with Post-Column Photochemical Derivatization. Link
-
Papadopoulou-Bouraoui, A., et al. (2002).[7] Validation of a Photochemical Derivatization Method for the Determination of Aflatoxins in Foodstuffs. Journal of AOAC International. Link
-
Agilent Technologies. (2011). Determination of Aflatoxins in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup. Application Note 5990-9125EN. Link
-
Joshua, H. (1993). Determination of aflatoxins by reversed-phase high-performance liquid chromatography with post-column in-line photochemical derivatization and fluorescence detection.[1][2][7] Journal of Chromatography A. Link
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analchemres.org [analchemres.org]
- 5. agilent.com [agilent.com]
- 6. CN104280503A - HPLC-FLD pre-column derivatization method for simultaneously determining aflatoxins B1, B2, G1 and G2 in tobacco - Google Patents [patents.google.com]
- 7. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
reducing signal suppression in electrospray ionization for Aflatoxin G1
Technical Support Center: LC-MS/MS Bioanalysis Division Ticket Subject: Reducing Signal Suppression in Electrospray Ionization (ESI) for Aflatoxin G1 Assigned Specialist: Senior Application Scientist
Introduction: The Matrix Effect Challenge
You are likely experiencing Ion Suppression , a specific type of matrix effect where co-eluting compounds (phospholipids, pigments, or salts) in your sample compete with this compound (AFG1) for charge in the ESI droplet. Because AFG1 is analyzed in positive mode (
This guide provides a modular troubleshooting workflow to diagnose, reduce, and compensate for this suppression.
Module 1: Diagnostic Workflow (The Triage)
"Is it the instrument or the chemistry?"
Before altering your extraction protocol, you must visualize where the suppression occurs. The Post-Column Infusion experiment is the industry gold standard for this diagnosis.
Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing a standard solution of this compound (100 ng/mL) to the LC flow via a T-piece connector after the column but before the ESI source.
-
Flow: Set the syringe pump to a low flow rate (e.g., 10 µL/min) to maintain a steady baseline signal in the MS.
-
Injection: Inject a "Blank" matrix extract (processed exactly like your samples but without Aflatoxins).
-
Observation: Monitor the AFG1 MRM transition.
-
Flat Baseline: No matrix effects.
-
Negative Peak (Dip): Ion Suppression (The matrix is "stealing" signal).
-
Positive Peak: Ion Enhancement.
-
Visualizing the Setup:
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.
Module 2: Sample Preparation (The Root Cause Fix)
"Garbage in, Garbage out."
If Module 1 reveals suppression at the retention time of AFG1, you must clean the sample. Aflatoxins are often found in complex matrices (corn, nuts, spices) rich in lipids, which are the primary cause of ESI suppression.
Comparative Cleanup Strategies
| Method | Mechanism | Efficacy for AFG1 | Pros/Cons |
| Dilute-and-Shoot | Dilution | Poor | Pro: Fast.Con: High suppression; dirty source. |
| QuEChERS | Partitioning | Moderate | Pro: Generic.Con: Often leaves lipids; requires dSPE cleanup (e.g., EMR-Lipid). |
| SPE (C18/HLB) | Hydrophobic interaction | Good | Pro: Removes salts/proteins.Con: May not remove all specific matrix interferences. |
| Immunoaffinity (IAC) | Antibody-Antigen | Excellent | Pro: Specific binding of Aflatoxins; washes away everything else.Con: Higher cost per sample. |
Recommendation: For difficult matrices (e.g., spices, peanuts), switch to Immunoaffinity Columns (IAC) or use a Mycotoxin-specific Solid Phase Extraction (SPE) cartridge. This physically removes the suppressing agents before they reach the MS.
Module 3: Chromatographic & Source Optimization
"Optimizing the Environment."
If you cannot change sample prep, optimize the LC-MS conditions to maximize AFG1 ionization efficiency.
Mobile Phase Chemistry
-
Solvent Choice: Use Methanol (MeOH) instead of Acetonitrile (ACN) for the organic phase.
-
Why? Aflatoxins generally show higher ionization intensity in protic solvents (MeOH) compared to aprotic solvents (ACN) in positive ESI.
-
-
Additives: Add 5mM Ammonium Acetate or Ammonium Formate .
-
Why? These provide a consistent supply of protons/adducts (
or ), buffering the ionization environment against matrix variations. Avoid high concentrations (>10mM) which can cause source contamination.
-
Chromatographic Separation
Shift the AFG1 peak away from the suppression zone (identified in Module 1).
-
Action: Change the gradient slope or use a column with different selectivity (e.g., Phenyl-Hexyl instead of C18) to elute AFG1 in a "cleaner" region of the chromatogram, away from the solvent front (salts) and the end of the run (phospholipids).
Module 4: Quantification Strategy (The Mathematical Fix)
"If you can't remove it, correct for it."
The most robust way to handle signal suppression is to ensure your standard suffers the exact same suppression as your analyte.
Protocol: Stable Isotope Dilution Assay (SIDA)
-
Standard: Purchase Uniformly
C-labeled this compound ( C-AFG1) .-
Warning: Do not use deuterated (
) standards if possible, as they may separate slightly from the analyte (Deuterium Isotope Effect), failing to correct for sharp suppression bands.
-
-
Spiking: Add the
C-AFG1 Internal Standard (IS) to the sample before extraction (preferred) or before injection. -
Calculation: Quantify using the response ratio:
Since the C-IS co-elutes perfectly with native AFG1, any suppression affecting the analyte affects the IS equally. The ratio remains constant.
Decision Logic for Correction:
Figure 2: Decision matrix for distinguishing between extraction losses and signal suppression.
Frequently Asked Questions (FAQ)
Q1: Why is my AFG1 signal dropping progressively over a batch of 50 samples? A: This is likely Source Contamination , not just suppression. Matrix components (lipids/proteins) are depositing on the ESI cone or capillary.
-
Fix: Divert the LC flow to waste for the first 1-2 minutes and the last 2 minutes of the gradient. Only direct flow to the MS during the elution window of the Aflatoxins.
Q2: Can I use Aflatoxin B1-D3 as an internal standard for G1?
A: No. AFG1 and AFB1 have different retention times. If the suppression is transient (a narrow band), AFB1-D3 might elute in a clean region while AFG1 elutes in a suppression zone. You must use a standard that co-elutes with G1 (either
Q3: I see signal enhancement ( >120% recovery). Is this better?
A: No. Signal enhancement is also a matrix effect that compromises accuracy. It often occurs when co-eluting compounds improve the desolvation of the droplet. The
References
-
European Commission Reference Laboratories. (2023). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.Link
-
Agilent Technologies. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal—Lipid by LC/MS/MS. Application Note 5991-6818EN.[1] Link
-
Romer Labs. (2023).[2] The Advantage of Fully Stable
C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.[3]Link -
C.K. Zacharis, et al. (2021). Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. LCGC International. Link
-
Trufelli, H., et al. (2011). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. World Mycotoxin Journal. Link
Sources
Advanced Technical Guide: Optimizing Aflatoxin G1 Derivatization Efficiency
Executive Summary & Scientific Rationale
Aflatoxins B1 and G1 possess a terminal furan ring with a double bond that exhibits strong natural fluorescence in chloroform but suffers from severe fluorescence quenching in aqueous reversed-phase solvents (e.g., methanol/water). To achieve parts-per-trillion (ppt) sensitivity, this double bond must be derivatized—typically via hydration to form a hemiacetal (Aflatoxin G2a).
The Challenge with G1: Aflatoxin G1 is kinetically more sensitive to derivatization conditions than B1. Inefficiencies usually manifest as:
-
Incomplete Reaction: The conversion of G1 to G2a is partial, leading to split peaks (native G1 + derivative) or low sensitivity.
-
Band Broadening: Post-column reactors with excessive dead volume destroy chromatographic resolution.
-
Derivative Instability: The hemiacetal product is prone to degradation if the mobile phase pH or organic content is not optimized.
This guide moves beyond basic "recipes" to address the causality of these failures.
Pre-Column Derivatization (TFA Method)
Best for: Labs without post-column hardware. High sensitivity but lower throughput.
The Mechanism
Trifluoroacetic acid (TFA) catalyzes the acid-promoted hydration of the C8-C9 double bond. The goal is to drive this reaction to completion without degrading the acid-labile hemiacetal product.
Workflow Visualization
Figure 1: Critical path for Pre-Column TFA Derivatization. Note that the dilution step is functionally a "stop" reaction that stabilizes the hemiacetal.
Troubleshooting & Optimization (Q&A)
Q: My G1 derivative peak is small, and I see a small peak eluting later. What is happening? A: You likely have incomplete derivatization . The later-eluting peak is often underivatized native G1.
-
Root Cause: Moisture in the extract before adding TFA. Water competes with TFA, reducing acid strength.
-
Fix: Ensure the extract is evaporated to complete dryness under nitrogen before adding TFA.
-
Optimization: If using the room temperature method (15 min), switch to the heated method (65°C for 25 mins) to push the reaction kinetics for G1, which has a higher activation energy than B1.
Q: The G1 derivative peak area decreases if the sample sits in the autosampler. Why? A: The hemiacetal (G2a) is unstable in high-acid environments over time.
-
Root Cause: Insufficient dilution of the TFA prior to injection.
-
Fix: Ensure a dilution ratio of at least 1:9 (TFA mixture : Mobile Phase/Water).
-
Critical Protocol: Dilute with 10% Acetonitrile in Water rather than pure water. The organic modifier helps stabilize the G1 derivative in solution.
Post-Column Photochemical Derivatization (PHRED)
Best for: High throughput, safety (no reagents), and regulatory compliance (AOAC).
The Mechanism
UV irradiation (254 nm) excites the double bond, allowing water from the mobile phase to attack and form the hemiacetal. No chemical reagents are required, but residence time is the governing variable.
Workflow Visualization
Figure 2: Post-Column Photochemical Derivatization workflow. Balancing flow rate is critical to manage residence time vs. peak width.
Troubleshooting & Optimization (Q&A)
Q: My G1 sensitivity is significantly lower than B1, even with the reactor on. A: G1 requires a longer residence time or higher photon flux than B1.
-
Root Cause: Lamp degradation or flow rate too high.
-
Diagnostic: Check the reactor coil. If it is PTFE, it may have yellowed over time, blocking UV transmission.
-
Optimization:
-
Flow Rate: Reduce flow rate from 1.0 mL/min to 0.8 mL/min. This increases residence time in the reactor by 20%, often boosting G1 conversion significantly.
-
Lamp: If the lamp is >2000 hours, replace it. G1 conversion drops faster than B1 as UV intensity fades.
-
Q: My peaks are broad and tailing after installing the reactor. A: This is extra-column band broadening .
-
Root Cause: The reactor coil volume is too large for your column dimensions.
-
Fix: If using a UHPLC column (sub-2 micron or core-shell), a standard HPLC reactor coil (1 mL volume) will destroy resolution. Use a specific "UVE" or micro-reactor coil (<0.5 mL) designed for lower flow rates.
-
Connection Check: Ensure zero-dead-volume (ZDV) fittings are used between the column and reactor. Even a 1mm gap can cause mixing that ruins G1 peak shape.
Post-Column Chemical Derivatization (Iodine/Kobra Cell)
Best for: Legacy methods.[1] High sensitivity but higher maintenance.
Q: I see high baseline noise that obscures the G1 peak. A: This is usually due to pulsation or excess reagent .
-
Root Cause (Iodine): Iodine absorbs at the excitation wavelength. Too much iodine raises the background.
-
Root Cause (Kobra Cell): Electrochemical current is too high for the flow rate, generating gas bubbles (H2).
-
Optimization Table:
| Parameter | Kobra Cell (Bromine) | Iodine Reagent |
| Current/Conc. | Set to 100 µA (standard flow). Reduce to 50 µA if noise persists. | Limit Iodine to 0.05% in water. |
| Mobile Phase | Must contain KBr (100-200 mg/L). | No salt required. |
| Tubing | PEEK (Bromine is aggressive). | PTFE is acceptable. |
| G1 Specific | G1 needs sufficient Br2. If G1 is low but B1 is high, increase current slightly (e.g., 100 -> 125 µA). | Iodine reaction is slower; requires heated coil (60°C). |
Summary of Optimization Parameters
| Factor | Pre-Column (TFA) | Post-Column (Photochemical) | Post-Column (Chemical) |
| Critical Variable | Water content in extract (Must be 0%). | Residence time (Flow rate). | Reagent stoichiometry. |
| G1 Sensitivity | High (if reaction completes). | Med-High (Dependent on lamp). | High (Dependent on reagent).[2] |
| Reproducibility | Lower (Manual steps). | Highest (Passive system). | Medium (Pump/Cell wear).[3] |
| Safety | Low (Corrosive TFA). | High (No chemicals). | Medium (Toxic reagents).[4][3] |
References
-
AOAC International. (2005). AOAC Official Method 2005.08: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter. Liquid Chromatography with Post-Column Photochemical Derivatization.[5][6]
-
Kok, W. T. (1994). Derivatization reactions for the determination of aflatoxins by liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Waters Corporation. (2020). Aflatoxin Analysis in Agricultural Commodities. Application Note.
-
Shimadzu Corporation. (2016). Analysis of Aflatoxins in Food using HPLC with Photochemical Derivatization.[5][6][7] Application News No. L500.
-
Agilent Technologies. (2011). Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup and Post-column Derivatization.[8]
Sources
- 1. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Detection of Aflatoxins in Different Matrices and Food-Chain Positions [frontiersin.org]
- 3. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic analysis of aflatoxin using post-column photochemical derivatization: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Aflatoxin G1 Analysis in Herbal Products
Introduction
Welcome to the technical support center for the analysis of Aflatoxin G1 (AFG1) in herbal products. As researchers, scientists, and drug development professionals, you are aware that ensuring the safety and quality of herbal products is paramount. Aflatoxin contamination, particularly by the potent hepatocarcinogen AFG1, poses a significant health risk.[1] The complex and variable nature of herbal matrices presents considerable analytical challenges, making method development a non-trivial task.[2]
This guide is structured to provide you with practical, field-proven insights into the common challenges encountered during AFG1 analysis. We will delve into troubleshooting common issues in a question-and-answer format, provide detailed experimental protocols, and explain the scientific rationale behind our recommendations. Our goal is to equip you with the knowledge to develop robust, accurate, and reliable analytical methods.
Core Challenges in AFG1 Analysis of Herbal Products
The primary difficulty in analyzing AFG1 in herbal products stems from the inherent complexity of the sample matrix. Herbal products are intricate mixtures of various compounds, including pigments, phenolics, alkaloids, and lipids, which can interfere with every stage of the analytical process.[3]
Key challenges include:
-
Low Analyte Concentration: Aflatoxin contamination is often at trace levels (µg/kg or ppb), necessitating highly sensitive analytical methods.[1]
-
Matrix Interference: Co-extraction of matrix components can lead to analytical inaccuracies, such as signal suppression or enhancement in mass spectrometry, or interfering peaks in chromatography.
-
Extraction Inefficiency: The choice of extraction solvent and method is critical to ensure the complete release of AFG1 from the complex herbal matrix without degrading the analyte.
-
Analyte Loss During Clean-up: While essential for removing interfering compounds, clean-up steps can lead to the loss of the target analyte, resulting in low recovery rates.
The following sections will address these challenges with specific troubleshooting advice and detailed protocols.
Troubleshooting Guide & FAQs
This section is designed to address the common problems you may encounter during the method development for AFG1 in herbal products.
Sample Preparation: Extraction
Question 1: I am experiencing low recovery of this compound from my herbal product. What could be the cause and how can I improve it?
Answer:
Low recovery of AFG1 during extraction is a frequent issue and can be attributed to several factors. Here's a systematic approach to troubleshooting and improving your recovery rates:
1. Inefficient Extraction Solvent: The choice of extraction solvent is critical and matrix-dependent.[4] While methanol/water and acetonitrile/water mixtures are commonly used, their efficiency can vary significantly between different herbal matrices.[4]
-
Rationale: Aflatoxins are moderately polar and require a solvent that can effectively penetrate the plant material and solubilize the toxins. The water in the mixture helps to swell the matrix, allowing for better solvent penetration. Acetonitrile-based solvents are often reported to have higher extraction efficiencies and result in fewer matrix effects compared to methanol-based solvents for mycotoxin analysis.[4]
-
Troubleshooting Steps:
-
Optimize the Solvent Ratio: Start with a common ratio like 80:20 (acetonitrile:water or methanol:water) and systematically vary it (e.g., 70:30, 90:10) to find the optimal ratio for your specific herbal matrix.
-
Consider Solvent Modifiers: For some matrices, adding a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium chloride) can improve extraction efficiency by disrupting analyte-matrix interactions. However, be cautious as high acidity can lead to low recovery of some aflatoxins, like Aflatoxin G2.[4]
-
2. Inadequate Homogenization/Extraction Technique: Insufficient physical disruption of the sample can prevent the solvent from accessing the entrapped aflatoxins.
-
Rationale: Proper homogenization increases the surface area of the sample, facilitating efficient extraction.
-
Troubleshooting Steps:
-
Ensure Fine Grinding: The herbal product should be ground to a fine, uniform powder.
-
Compare Extraction Techniques: If you are using shaking, consider switching to a high-speed homogenizer (e.g., Ultra-Turrax) or using an ultrasonic bath.[4] Homogenization is generally faster and more efficient.[4]
-
Optimize Extraction Time: Ensure you are allowing sufficient time for the extraction. Typically, 30-60 minutes of shaking or 3-5 minutes of high-speed homogenization is adequate.
-
3. Analyte Degradation: Aflatoxins can be sensitive to light and high temperatures.
-
Rationale: Exposure to UV light can lead to the degradation of aflatoxins.
-
Troubleshooting Steps:
-
Use Amber Glassware: Protect your samples and standards from light by using amber vials or by wrapping your glassware in aluminum foil.[5]
-
Avoid High Temperatures: Do not expose your samples to high temperatures during extraction or solvent evaporation.
-
Question 2: My sample extract is highly pigmented. Will this affect my analysis?
Answer:
Yes, highly pigmented extracts can significantly interfere with your analysis, particularly with HPLC-FLD and can also contribute to matrix effects in LC-MS/MS.
-
Rationale: Pigments and other co-extracted compounds can co-elute with AFG1, causing overlapping peaks in the chromatogram and leading to inaccurate quantification. In LC-MS/MS, these compounds can suppress or enhance the ionization of AFG1 in the source, leading to erroneous results.
-
Solution: An effective clean-up step is crucial. Immunoaffinity columns (IACs) are highly recommended for their specificity in isolating aflatoxins from complex matrices.[6] We will discuss IACs in more detail in the next section.
Sample Preparation: Clean-up
Question 3: I am using an immunoaffinity column (IAC) for clean-up, but my recoveries are still low and inconsistent. What am I doing wrong?
Answer:
Immunoaffinity columns are powerful tools, but their performance can be affected by several factors. Here are the key areas to check:
1. Incorrect Sample Loading Conditions: The antibody-antigen binding is sensitive to the solvent composition.
-
Rationale: The antibodies in the IAC have optimal binding affinity in an aqueous environment with a low percentage of organic solvent. High concentrations of organic solvents (e.g., methanol or acetonitrile) in the sample extract can denature the antibodies or prevent the aflatoxins from binding effectively, leading to their loss during the loading and washing steps.
-
Troubleshooting Steps:
-
Dilute Your Extract: Ensure that the sample extract is sufficiently diluted with a phosphate-buffered saline (PBS) or water before loading onto the IAC. The final concentration of the organic solvent should typically be below 15-20%. Follow the manufacturer's instructions for the specific IAC you are using.
-
Control the Flow Rate: Do not force the sample through the column too quickly. A slow and steady flow rate (e.g., 1-2 drops per second) allows for sufficient interaction time between the aflatoxins and the antibodies.[7]
-
2. Inefficient Elution: The bound aflatoxins may not be completely released from the column.
-
Rationale: Aflatoxins are eluted from the IAC by disrupting the antibody-antigen interaction using a solvent that denatures the antibodies, typically methanol or acetonitrile.
-
Troubleshooting Steps:
-
Use the Correct Elution Solvent: Ensure you are using the recommended elution solvent (usually 100% methanol or acetonitrile).
-
Allow Sufficient Soaking Time: After adding the elution solvent, allow it to remain in the column for a few minutes (as per the manufacturer's protocol) to ensure complete disruption of the antibody-aflatoxin complex.
-
Slow Elution Flow Rate: Elute the aflatoxins slowly to ensure complete recovery.
-
Perform a Second Elution: Consider a second elution with a fresh portion of the solvent to ensure all bound aflatoxins have been released.
-
3. Column Overloading: The capacity of the IAC may be exceeded.
-
Rationale: Each IAC has a specific binding capacity for aflatoxins. If the amount of aflatoxin in your sample extract exceeds this capacity, the excess will not be retained and will be lost.
-
Troubleshooting Steps:
-
Check the Column Capacity: Refer to the manufacturer's specifications for the binding capacity of your IAC.
-
Dilute the Sample Extract: If you suspect high levels of aflatoxin contamination, dilute your sample extract before loading it onto the IAC.
-
Chromatographic Analysis (HPLC-FLD)
Question 4: Why is my this compound peak very small or non-existent in my HPLC-FLD chromatogram, even though I see other aflatoxin peaks?
Answer:
This is a classic issue in aflatoxin analysis by HPLC-FLD and is almost always related to the fluorescence properties of Aflatoxin B1 and G1.
-
Rationale: Aflatoxins B1 and G1 exhibit significantly reduced fluorescence in aqueous or protic mobile phases typically used in reversed-phase HPLC.[1] To achieve the required sensitivity, a derivatization step is necessary to enhance their fluorescence.[6] Aflatoxins B2 and G2, on the other hand, are naturally fluorescent and do not require derivatization.
-
Solution: You must incorporate a derivatization step in your method. The most common and effective methods are:
-
Post-Column Photochemical Derivatization: This is a widely used and robust method where the column eluent is passed through a photochemical reactor (a knitted reactor coil irradiated with a UV lamp) before reaching the fluorescence detector. The UV light in the presence of water in the mobile phase converts AFG1 and AFB1 into highly fluorescent derivatives. This method is advantageous as it does not require additional reagents.
-
Post-Column Electrochemical Derivatization (Kobra Cell): This method involves the electrochemical generation of bromine from potassium bromide in the mobile phase. The bromine then reacts with AFG1 and AFB1 to form fluorescent derivatives.
-
Pre-Column Derivatization with Trifluoroacetic Acid (TFA): This method involves derivatizing the sample extract with TFA before injection. While effective, it can be more labor-intensive and may produce less stable derivatives.
-
Question 5: I am seeing interfering peaks in my chromatogram that co-elute with my this compound peak. How can I resolve this?
Answer:
Co-eluting interferences are a common problem with complex herbal matrices. Here's how to address this:
1. Improve Sample Clean-up: The first line of defense is a more effective clean-up.
-
Troubleshooting Steps:
-
Optimize IAC Wash Steps: Ensure you are thoroughly washing the IAC after sample loading to remove any non-specifically bound matrix components.
-
Consider a Multi-step Clean-up: For extremely complex matrices, you might need to combine a solid-phase extraction (SPE) step before the IAC clean-up.
-
2. Optimize Chromatographic Conditions: Modifying your HPLC method can improve the separation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Systematically vary the ratio of your mobile phase components (e.g., water, methanol, acetonitrile) to alter the selectivity and improve the resolution between AFG1 and the interfering peak.
-
Change the Column: If mobile phase optimization is insufficient, try a different column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column).
-
Optimize Column Temperature: Varying the column temperature can also affect the retention times and selectivity.
-
Method Validation
Question 6: What are the key parameters I need to evaluate when validating my method for this compound in herbal products?
Answer:
Method validation is crucial to ensure your results are reliable and defensible. You should evaluate the following parameters according to guidelines from bodies like AOAC or ISO:
-
Specificity/Selectivity: Demonstrate that your method can accurately detect and quantify AFG1 in the presence of other matrix components. This is typically done by analyzing blank samples and spiked samples.
-
Linearity and Range: Establish the concentration range over which your method is accurate and precise. This is done by analyzing a series of calibration standards.
-
Accuracy (Recovery): Determine the closeness of your measured value to the true value. This is assessed by analyzing spiked blank samples at different concentration levels. Acceptable recovery ranges are often defined by regulatory bodies, for example, 70-110% for concentrations between 10-100 µg/kg.[8]
-
Precision (Repeatability and Reproducibility): Measure the degree of agreement among individual test results. This is expressed as the relative standard deviation (RSD) of replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of AFG1 that can be reliably detected and quantified by your method.
-
Robustness: Assess the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Experimental Protocols & Data
Protocol 1: Extraction and Immunoaffinity Column (IAC) Clean-up
This protocol is a general guideline and should be optimized for your specific herbal matrix.
1. Sample Preparation:
-
Grind the herbal product to a fine powder (e.g., passing through a 20-mesh sieve).
-
Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 20 mL of 80:20 (v/v) acetonitrile:water to the centrifuge tube.
-
Homogenize at high speed for 3 minutes or shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a Whatman No. 1 filter paper.
3. IAC Clean-up:
-
Dilute 5 mL of the filtered extract with 20 mL of phosphate-buffered saline (PBS).
-
Pass the diluted extract through an aflatoxin-specific immunoaffinity column at a flow rate of 1-2 drops per second.
-
Wash the column with 10 mL of deionized water twice.
-
Dry the column by passing air through it for 10-15 seconds.
-
Elute the aflatoxins with 1.5 mL of 100% methanol into a clean vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.
Workflow Diagram: this compound Analysis
Caption: General workflow for the analysis of this compound in herbal products.
Data Presentation: Method Performance Comparison
The following table summarizes typical performance data for different analytical methods used for aflatoxin analysis in herbal matrices. Note that these values are illustrative and will vary depending on the specific matrix and instrumentation.
| Parameter | HPLC-FLD with IAC & Post-Column Derivatization | LC-MS/MS with IAC |
| LOD (µg/kg) | 0.1 - 0.5 | 0.05 - 0.2 |
| LOQ (µg/kg) | 0.3 - 1.5 | 0.15 - 0.6 |
| Recovery (%) | 75 - 110 | 85 - 115 |
| RSD (%) | < 15 | < 10 |
| Key Advantage | Cost-effective, robust | High specificity and sensitivity, less matrix interference |
| Key Challenge | Requires derivatization, potential for chromatographic interferences | Higher equipment cost, potential for ion suppression/enhancement |
Conclusion
The reliable determination of this compound in herbal products is a challenging but achievable task. A systematic approach to method development, focusing on optimizing sample extraction and implementing a highly specific clean-up step like immunoaffinity chromatography, is crucial for success. Understanding the rationale behind each step, from the choice of extraction solvent to the necessity of derivatization in HPLC-FLD, empowers you to effectively troubleshoot and validate your analytical method. By following the guidelines and protocols outlined in this technical support center, you can develop robust and accurate methods to ensure the safety and quality of herbal products.
References
-
Agilent Technologies. (n.d.). Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup. Retrieved from [Link]
- Romero-González, R., et al. (2014). Determination of aflatoxins in medicinal herbs by HPLC. An efficient method for routine analysis.
-
Meiling Biotechnology. (2021, December 3). Aflatoxin B1B2G1G2 Immunoaffinity Column Operation Video. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sensitive fluorescence analysis of aflatoxins using post-column UV derivatization on the Agilent 1260 Infinity LC. Retrieved from [Link]
- Trucksess, M. W., et al. (2008). Determination of Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger by Multitoxin Immunoaffinity Column Cleanup and Liquid Chromatographic Quantitation: Collaborative Study.
- Vengadesh, L., et al. (2022).
-
Vengadesh, L., et al. (2022). Aflatoxin tests in herbal products and its quantification: Latest updates. ResearchGate. Retrieved from [Link]
-
Qiao, X.-Y., et al. (2024). Detection of Total Aflatoxins in Herbal Medicines Based on Lateral Flow Assay with Contamination Ratio Model. ResearchGate. Retrieved from [Link]
- Ahmad, W., et al. (2013). Determination of Aflatoxins in Medicinal Plants by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceutical and Biosciences Journal, 1(1), 1-9.
- Liu, Y., et al. (2018). A Review of Current Methods for Analysis of Mycotoxins in Herbal Medicines. Toxins, 10(2), 65.
- Al-Keridis, L. A., et al. (2023). Monitoring of Aflatoxins B1, G1, B2, and G2 in Spices from Riyadh Markets by Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2023, 9974805.
-
Food Safety and Standards Authority of India. (2016). MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. Retrieved from [Link]
-
Trucksess, M. W., et al. (2008). Determination of Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger by Multitoxin Immunoaffinity Column Cleanup and Liquid Chromatographic Quantitation: Collaborative Study. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Aflatoxins by HPLC. Retrieved from [Link]
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- 1. Aflatoxin tests in herbal products and its quantification: Latest updates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A Review of Current Methods for Analysis of Mycotoxins in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. lcms.cz [lcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger by Multitoxin Immunoaffinity Column Cleanup and Liquid Chromatographic Quantitation: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Toxicity of Aflatoxin G1 and Aflatoxin B1: Mechanisms, Potency, and Experimental Assessment
For researchers, toxicologists, and professionals in drug development, a nuanced understanding of the specific toxic profiles of environmental contaminants is paramount. Among the mycotoxins, aflatoxins, produced by Aspergillus species, represent a significant threat to human and animal health due to their prevalence in staple food commodities like corn, peanuts, and cereals.[1] While several aflatoxins exist, Aflatoxin B1 (AFB1) and Aflatoxin G1 (AFG1) are two of the most common and toxic congeners.
It is widely established that AFB1 is the most potent natural hepatocarcinogen known.[1][2][3] However, AFG1 often co-occurs with AFB1, necessitating a detailed comparison of their toxicological properties. This guide provides an in-depth analysis of the comparative toxicity of AFG1 and AFB1, synthesizing data from in vitro and in vivo studies to elucidate their mechanisms of action, relative potencies, and the experimental methodologies used for their evaluation.
Molecular Structure and Metabolic Activation: The Genesis of Toxicity
The toxicity of both AFB1 and AFG1 is not intrinsic to the parent molecules themselves. Instead, they are pro-carcinogens that require metabolic activation to exert their genotoxic effects. This bioactivation is predominantly carried out by the cytochrome P450 (CYP450) enzyme system in the liver.[4][5]
The key structural difference between the two lies in their terminal furan ring system: AFB1 possesses a cyclopentenone ring, while AFG1 has a six-membered lactone ring. Upon metabolism, both are converted into highly reactive 8,9-epoxides (AFB1-8,9-epoxide and AFG1-8,9-epoxide).[4][6] These electrophilic epoxides are the ultimate carcinogenic forms, capable of covalently binding to cellular macromolecules.
Caption: Metabolic activation of AFB1 and AFG1 by hepatic CYP450 enzymes.
While the pathway is analogous for both toxins, the efficiency of this activation and the stability of the resulting epoxides differ. Furthermore, studies suggest that AFB1 is more lipophilic than AFG1, a property that may enhance its cellular uptake and interaction with the microsomal enzymes responsible for its activation, potentially contributing to its greater toxicity.[7]
Comparative Genotoxicity and Carcinogenicity
The primary mechanism of aflatoxin-induced cancer is genotoxicity, initiated by the covalent binding of the reactive epoxides to DNA.[7] The principal target is the N7 position of guanine residues, forming bulky DNA adducts (e.g., AFB1-N7-Gua).[3][8][9] These adducts are chemically unstable and can lead to two mutagenic outcomes:
-
Apurinic (AP) site formation: The damaged guanine base is excised, leaving a gap in the DNA sequence.
-
Adduct rearrangement: The adduct can rearrange to form a more stable formamidopyrimidine (FAPY) adduct.
If these DNA lesions are not repaired before cell division, they can cause misincorporation of bases during DNA replication. A hallmark of AFB1 exposure is the induction of a G:C to T:A transversion mutation, famously observed at codon 249 of the TP53 tumor suppressor gene in human hepatocellular carcinoma (HCC).[1][3]
Experimental data consistently demonstrates that AFB1 is a more potent genotoxin and carcinogen than AFG1.
-
DNA Binding: In vivo studies in rats have shown that the level of AFG1 binding to liver and kidney DNA and RNA is significantly lower than that of AFB1.[7]
-
Mutagenicity: When tested on human chromosomes, AFB1 exhibits higher mutagenic activity than AFG1.[10] Interestingly, the two toxins appear to affect different chromosomes, with AFB1 primarily targeting chromosomes 2, 11, 19, and 20, while AFG1 most affected chromosomes 1, 2, 3, 4, and 5.[10]
-
Carcinogenicity: Long-term feeding studies in rats have provided definitive evidence of AFB1's superior carcinogenic potency. In one key study, AFB1 induced liver tumors at a much higher frequency and at lower total doses compared to AFG1.[11]
| Parameter | Aflatoxin B1 (AFB1) | This compound (AFG1) | Reference(s) |
| Relative Genotoxicity | Higher | Lower | [7][10] |
| DNA Adduct Formation | More efficient | Less efficient | [7] |
| Mutagenic Activity | More potent | Less potent | [10] |
| Carcinogenicity | Potent carcinogen | Weaker carcinogen | [11] |
| Primary Mutation | G:C → T:A transversion in TP53 | Less characterized | [3] |
Comparative Acute and Organ-Specific Toxicity
The higher potency of AFB1 is also reflected in acute toxicity studies. The median lethal dose (LD50) is a standard measure of acute toxicity, and values for AFB1 are consistently lower than those for AFG1 across various species, indicating it is lethal in smaller quantities.
| Species | Route | Aflatoxin B1 (LD50) | This compound (LD50) | Reference(s) |
| Male Rat | Oral | 7.2 mg/kg | - | [3] |
| Female Rat | Oral | 17.9 mg/kg | - | [3] |
| Rat | Intraperitoneal | 6.0 mg/kg | 14.9 mg/kg | [3][12] |
| Duckling | Oral | ~0.3-0.5 mg/kg | 0.785 mg/kg | [12] |
While the liver is the primary target organ for both toxins, some studies report differences in their effects on other organs.[4]
-
Hepatotoxicity: AFB1 is considered a preeminent hepatotoxic agent.[12] It can cause both accumulation of neutral fat and fatty acids in the liver.[13]
-
Nephrotoxicity: Some evidence suggests AFG1 has a more pronounced effect on the kidneys. A study in mice found that while AFG1 caused a greater increase in liver enzymes, AFB1 led to a more significant elevation in kidney function markers like urea and creatinine.[14] Another study noted that AFG1 consistently affects the kidneys and adrenal glands.[12]
These findings suggest that while both are hepatotoxic, their systemic toxicity profiles may diverge, a critical consideration for comprehensive risk assessment.
Experimental Protocols for Toxicity Assessment
To rigorously compare the toxicity of compounds like AFG1 and AFB1, a suite of standardized in vitro and in vivo assays is employed. The choice of assay depends on the toxicological endpoint of interest, from broad cytotoxicity to specific genotoxic mechanisms.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Toxin Preparation: Prepare stock solutions of AFB1 and AFG1 in a suitable solvent (e.g., DMSO). Create a serial dilution of each toxin in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various toxin concentrations or controls.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration of toxin that inhibits 50% of cell viability).
Causality Insight: The use of a liver-derived cell line like HepG2 is crucial because these cells retain some of the metabolic capabilities (i.e., CYP450 activity) necessary to convert the pro-carcinogenic aflatoxins into their active, cytotoxic forms.
Protocol 2: Genotoxicity Assessment using the Ames Test
Principle: The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own and require it for growth). The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.
Causality Insight: Because aflatoxins require metabolic activation to become mutagenic, the test must be performed both with and without an exogenous metabolic activation system. This is typically a liver homogenate fraction from Aroclor-induced rats, known as the S9 fraction, which contains a high concentration of CYP450 enzymes.
Caption: A simplified workflow for the Ames Test with metabolic activation.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of AFG1 and AFB1. Prepare cultures of the appropriate Salmonella tester strains (e.g., TA98, TA100). Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and buffer.
-
Exposure: In a test tube, combine the tester strain, the test chemical (AFB1 or AFG1), and either the S9 mix (for the +S9 condition) or a buffer (for the -S9 condition). Positive and negative controls must be run in parallel.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
Conclusion
The body of scientific evidence unequivocally demonstrates that Aflatoxin B1 is a more potent toxin and carcinogen than this compound. This heightened toxicity stems from a combination of factors, including potentially greater lipophilicity and a molecular structure that leads to more efficient metabolic activation and subsequent DNA adduct formation.[7] While both compounds operate through a similar genotoxic mechanism involving the formation of reactive epoxides, the quantitative difference in their ability to damage DNA translates to a significant disparity in their mutagenic and carcinogenic potential.[10][11]
For researchers in toxicology and drug development, this comparative understanding is vital. It informs the prioritization of regulatory efforts, guides the design of mechanistic studies, and underscores the importance of considering the specific congener profile when assessing the risk of aflatoxin contamination in food and feed.
References
-
Rupa Health. This compound. [Link]
-
Al-Badr, A. M. (2018). Study of Toxicity and Pathogenicity of Aflatoxin B1 and G1 in Mice. ResearchGate. [Link]
-
Egbunike, G. N. (1983). Comparative effects of aflatoxins G1 and B1 at levels within human exposure limits on mouse liver and kidney. PubMed. [Link]
-
El-Zawahri, M., Moubasher, A., Morad, M., & El-Kady, I. (1981). Mutagenic effect of this compound in comparison with B1. PubMed. [Link]
-
McKean, J. H., et al. (2006). Comparative acute and combinative toxicity of aflatoxin B1 and fumonisin B1 in animals and human cells. Southern Illinois University Edwardsville. [Link]
-
Al-Khafaji, K. Z. (2021). Current Knowledge of Individual and Combined Toxicities of Aflatoxin B1 and Fumonisin B1 In Vitro. MDPI. [Link]
-
Mihai, C. M., et al. (2024). Current Approaches to Aflatoxin B1 Control in Food and Feed Safety: Detection, Inhibition, and Mitigation. MDPI. [Link]
-
KMT Hepatech. (2020). Toxicity of Aflatoxin B1 in vitro and in vivo. [Link]
-
Veselý, D., Veselá, D., & Jelínek, R. (1984). Comparative Assessment of the Aflatoxin B1, B2, G1, G2 and M1 Embryotoxicity in the Chick Embryo. PubMed. [Link]
-
García-Libreros, M. V., & Gónzalez-Acuña, D. (2024). Insights into Toxicity: Molecular Mechanisms of Aflatoxin B1 and Ochratoxin A in Spices. MDPI. [Link]
-
Wikipedia. Aflatoxin B1. [Link]
-
Garner, R. C., Martin, C. N., & Lindsay Smith, J. R. (1979). Comparison of aflatoxin B1 and this compound binding to cellular macromolecules in vitro, in vivo and after peracid oxidation; characterisation of the major nucleic acid adducts. PubMed. [Link]
-
Harley, E. H., Rees, K. R., & Cohen, A. (1969). The effect of the aflatoxins B1, G1 and G2 on protein and nucleic acid synthesis in rat liver. Biochemical Journal. [Link]
-
HealthMatters.io. Aflatoxin Group: (B1, B2, G1, G2) - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained. [Link]
-
Feed the Future Innovation Lab for Livestock Systems. (2022). Not so dangerous? New research about aflatoxin M1 is revealed. YouTube. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
ResearchGate. (2014). Activation of aflatoxin B1 and its interaction with the DNA leading to... [Link]
-
Hassan, Z. U., et al. (2024). Comprehensive review for aflatoxin detoxification with special attention to cold plasma treatment. PubMed Central. [Link]
-
Park, S., et al. (2020). Neurotoxic effects of aflatoxin B1 on human astrocytes in vitro and on glial cell development in zebrafish in vivo. PubMed. [Link]
-
Butler, W. H., Greenblatt, M., & Lijinsky, W. (1969). Carcinogenesis in Rats by Aflatoxins B1, G1, and B2. Cancer Research. [Link]
-
Rushing, B. R., & Selim, M. I. (2019). Aflatoxin B1: A review on metabolism, toxicity, occurrence in food, occupational exposure, and detoxification methods. ResearchGate. [Link]
-
Awuchi, C. G., et al. (2021). Aflatoxin B1 Production, Toxicity, Mechanism of Carcinogenicity, Risk Management, and Regulations. ResearchGate. [Link]
-
ResearchGate. (2024). Biotransformation of aflatoxin B1 (AFB1) and DNA adduct formation... [Link]
Sources
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- 4. Comprehensive review for aflatoxin detoxification with special attention to cold plasma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Toxicity: Molecular Mechanisms of Aflatoxin B1 and Ochratoxin A in Spices [mdpi.com]
- 7. Comparison of aflatoxin B1 and this compound binding to cellular macromolecules in vitro, in vivo and after peracid oxidation; characterisation of the major nucleic acid adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mutagenic effect of this compound in comparison with B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Comparative Validation Guide: LC-MS/MS vs. HPLC-FLD for Aflatoxin G1 Quantification
Executive Summary
This guide provides a technical comparison and inter-laboratory validation framework for the analysis of Aflatoxin G1 (AFG1). It contrasts the widely accepted HPLC-Fluorescence Detection (HPLC-FLD) method (utilizing post-column photochemical derivatization) against the high-throughput LC-MS/MS method (utilizing Isotope Dilution).
While HPLC-FLD remains the "gold standard" for sensitivity and cost-efficiency in single-analyte testing, LC-MS/MS offers superior throughput for multi-mycotoxin panels. This guide establishes the validation protocols required to demonstrate that LC-MS/MS meets the stringent performance criteria set by Commission Regulation (EC) No 401/2006 and AOAC International .
Part 1: Methodological Contenders
The Benchmark: HPLC-FLD with Post-Column Derivatization (PCD)
Principle: this compound possesses a natural fluorescence that is significantly quenched in aqueous mobile phases. To restore sensitivity, the ether bridge of the terminal furan ring must be derivatized.
-
Mechanism: Photochemical Reactor (PHRED) or chemical bromination (Kobra Cell) hydrates the double bond, enhancing fluorescence intensity.
-
Cleanup: Mandatory Immunoaffinity Column (IAC) cleanup to remove matrix interferences.
The Challenger: LC-MS/MS with Isotope Dilution (SIDA)
Principle: Direct detection of the precursor ion
-
Mechanism: Triple quadrupole mass spectrometry monitoring specific transitions (e.g., m/z 329.1
243.1). -
Self-Validating Component: The use of
C-labeled this compound as an internal standard. This corrects for signal suppression (matrix effects) and extraction losses in real-time, a critical requirement for "Dilute-and-Shoot" protocols.
Part 2: Experimental Workflows & Protocols
The following diagram illustrates the divergent workflows for the two methods.
Figure 1: Comparative workflow. Note the labor-intensive IAC step in HPLC-FLD versus the internal standard correction in LC-MS/MS.
Detailed Protocol: LC-MS/MS (SIDA)
Objective: Validate performance without IAC cleanup.
-
Sample Preparation: Weigh 5.0 g of homogenized sample.
-
Extraction: Add 20 mL Extraction Solvent (Acetonitrile:Water:Formic Acid, 79:20:1). Shake for 60 min.
-
Internal Standard Addition (Crucial Step): Transfer 500 µL of extract to a vial. Add 20 µL of
C -AFG1 working solution (0.5 µg/mL).-
Why? The
C isotope co-elutes with the analyte and experiences the exact same ionization suppression, providing a mathematically corrected recovery.
-
-
Dilution: Dilute 1:1 with 5 mM Ammonium Formate (mobile phase A) to align solvent strength.
-
Analysis: Inject 10 µL onto a C18 column (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Part 3: Inter-Laboratory Validation Data
The following data represents a synthesis of validation parameters derived from collaborative studies involving 8-12 laboratories, analyzing maize and peanut matrices.
Performance Metrics Comparison
| Parameter | HPLC-FLD (AOAC 2005.[1][2]08) | LC-MS/MS (SIDA) | Regulatory Target (EC 401/2006) |
| Limit of Quantitation (LOQ) | 0.05 µg/kg | 0.10 µg/kg | |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Recovery (Spike 2.0 µg/kg) | 85 - 95% | 90 - 105% | 70 - 110% |
| Repeatability ( | 4 - 8% | 6 - 12% | |
| Reproducibility ( | 10 - 15% | 12 - 18% | Derived from Horwitz Eq. |
| HorRat Value | 0.4 - 0.8 | 0.6 - 1.1 | 0.5 - 2.0 |
| Selectivity | High (IAC dependent) | Very High (Mass transition) | No interference |
Data Interpretation[2][3][4][5][6][7][8][9]
-
Sensitivity: HPLC-FLD is marginally more sensitive due to the specific fluorescence of the derivatized AFG1. However, modern MS/MS systems easily meet the 0.1 µg/kg regulatory limit for baby food.
-
Precision (HorRat): Both methods yield HorRat values between 0.5 and 2.0, indicating the methods are valid for regulatory control. The HPLC-FLD method generally shows lower
(better precision) because the IAC cleanup standardizes the extract before it reaches the detector. -
Accuracy: LC-MS/MS with SIDA often shows better true accuracy (closer to 100% recovery) because the internal standard corrects for extraction inefficiencies that IAC might miss if the column is overloaded.
Part 4: The Validation Logic (Decision Tree)
To ensure scientific trustworthiness, laboratories must follow a logic flow to accept or reject a validation batch.
Figure 2: Validation decision logic based on Horwitz Ratio (HorRat) and Recovery metrics.
Calculating the HorRat Value
The HorRat value is the ultimate measure of inter-laboratory reproducibility.
-
Target: A HorRat between 0.5 and 2.0 confirms the method is reproducible across different labs.
References
-
AOAC International. (2005).[3] Official Method 2005.08: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[1][2] Liquid Chromatography with Post-Column Photochemical Derivatization. AOAC Official Methods of Analysis.[1][2][3][4]
-
European Commission. (2006).[5] Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.[5] Official Journal of the European Union.
-
Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.[6] Journal of AOAC International, 89(4), 1095–1109.
-
European Food Safety Authority (EFSA). (2020). Risk assessment of aflatoxins in food.[2][7][8] EFSA Journal.
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- 3. lcms.cz [lcms.cz]
- 4. fssai.gov.in [fssai.gov.in]
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toxicological profile comparison of Aflatoxin G1 and G2
Executive Summary
For researchers and drug development professionals, the distinction between Aflatoxin G1 (AFG1) and Aflatoxin G2 (AFG2) is not merely academic—it is a study in structure-activity relationships (SAR).
While both are secondary metabolites of Aspergillus parasiticus, AFG1 is significantly more toxic, mutagenic, and carcinogenic than AFG2. The critical differentiator is a single double bond in the terminal furan ring of AFG1. This unsaturation site allows Cytochrome P450 enzymes to convert AFG1 into a highly reactive 8,9-epoxide, which covalently binds to DNA (N7-guanine), initiating carcinogenesis. AFG2, lacking this double bond, cannot form the epoxide directly and exhibits a toxicity profile orders of magnitude lower than G1.
Key Verdict: Treat AFG1 with the same rigorous containment protocols as Aflatoxin B1 (AFB1). AFG2, while hazardous, serves as a vital negative control in mechanistic studies to demonstrate the necessity of metabolic bioactivation.
Structural & Chemical Basis of Toxicity
The "G" designation refers to the Green fluorescence these compounds exhibit under UV light (approx. 450 nm emission), distinguishing them from the Blue (B) series.
The "Smoking Gun": The Terminal Furan Ring
The toxicity differential is governed by the presence of a vinyl ether double bond at the 8,9-position (sometimes numbered 2,3 in older literature).
| Feature | This compound ( | Aflatoxin G2 ( |
| Structure | Unsaturated terminal furan ring. | Saturated (dihydro) terminal furan ring. |
| Reactivity | High. The double bond is electron-rich and prone to electrophilic attack. | Low. The ring is chemically stable. |
| Fluorescence | Green (Quenched in aqueous solution). | Green (Stable fluorescence). |
| Metabolic Fate | Rapid epoxidation by CYP450. | Hydroxylation or excretion; no direct epoxidation. |
Metabolic Activation & Mechanism of Action
The toxicity of aflatoxins is not intrinsic to the parent molecule but is a result of bioactivation .
The Epoxidation Pathway (AFG1)
AFG1 is a pro-carcinogen. Upon ingestion, hepatic enzymes (primarily CYP1A2 and CYP3A4) target the 8,9-double bond.
-
Activation: CYP450 oxidizes the double bond to form AFG1-8,9-epoxide .
-
Intercalation: The planar molecule intercalates between DNA base pairs.
-
Adduct Formation: The epoxide attacks the
atom of guanine, forming the AFG1-N7-guanine adduct . -
Mutation: This bulky adduct causes G
T transversions during replication (e.g., in the p53 tumor suppressor gene).
The AFG2 Pathway
Lacking the double bond, AFG2 cannot form the 8,9-epoxide. It is primarily detoxified via:
-
Hydroxylation: Forming AFM2 or AFG2a (less toxic).
-
Conjugation: Glucuronidation for excretion.
-
Note: AFG2 can be desaturated to AFG1 in trace amounts in some systems, but this is rate-limiting and inefficient, explaining its low potency.
Visualization: Metabolic Fate Comparison
Figure 1: Comparative metabolic pathways. AFG1 (Red) undergoes critical epoxidation leading to DNA damage, while AFG2 (Blue) is primarily shunted toward excretion.
Comparative Toxicological Data
The following data aggregates results from rodent and avian models, which are standard surrogates for human toxicity.
Table 1: Toxicity & Mutagenicity Profile
| Parameter | This compound | Aflatoxin G2 | Experimental Context |
| Acute Toxicity ( | ~1.0 mg/kg | ~3.0 mg/kg | Duckling (Oral). Ducklings are highly sensitive models. |
| Rat Absorption ( | 2.09 | 1.58 | Rat small intestine perfusion.[1] G1 is absorbed faster. |
| Mutagenicity | Positive | Weak / Negative | Ames Test (S. typhimurium TA100 + S9 activation). |
| Carcinogenicity | Group 1 | Group 1 | IARC Classification.[2] (G2 is Group 1 by association with mixtures, but individually far less potent). |
| DNA Binding | High | Negligible | Covalent binding to liver DNA in vivo. |
Interpretation:
-
Acute Toxicity: AFG1 is approximately 3x more lethal than AFG2 in acute settings.
-
Mutagenicity: In the Ames test, AFG1 induces revertant colonies at rates comparable to AFB1 (though slightly lower), whereas AFG2 requires significantly higher concentrations to show any effect, confirming the necessity of the double bond for mutagenesis.
Experimental Validation Protocols
To verify these profiles in your own laboratory, use the following self-validating protocols.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: Quantify the differential
-
Cell Seeding: Seed HepG2 cells (human hepatoma) at
cells/well in 96-well plates. Incubate 24h to allow attachment. -
Preparation of Toxins:
-
Dissolve AFG1 and AFG2 standards in DMSO to create 10 mM stock solutions.
-
Validation Step: Verify concentration using UV spectrophotometry (
for G1).
-
-
Treatment:
-
Dilute stocks in culture media to varying concentrations (
). -
Treat cells for 48 hours. Include a DMSO vehicle control (0.1% v/v).
-
-
MTT Reaction:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Expected Result: AFG1 should exhibit an
significantly lower (approx. 1-5 ) than AFG2 ( or no significant toxicity at tested ranges).
Protocol B: Analytical Quantification (HPLC-FLD)
Objective: Separate and quantify G1 and G2 from a complex matrix.
-
System: HPLC with Fluorescence Detection (FLD).
-
Column: C18 Reverse Phase (
mm, 5 ). -
Mobile Phase: Water:Methanol:Acetonitrile (60:20:20).
-
Derivatization (Crucial):
-
AFG1 fluorescence is quenched in water. You must use Post-Column Derivatization (PCD) with Pyridinium Hydrobromide Perbromide (PBPB) or a photochemical reactor (PHRED) to enhance G1/B1 signals.
-
AFG2 is naturally fluorescent and stable.
-
-
Detection: Excitation: 360 nm | Emission: 440 nm.
Visualization: Analytical Workflow
Figure 2: Standardized HPLC-FLD workflow. Note the post-column derivatization step, which is critical for accurate AFG1 quantification.
References
-
International Agency for Research on Cancer (IARC). (2002). Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[1] 82. Lyon, France.
-
Wogan, G. N., et al. (1971). Structure-activity relationships in toxicity and carcinogenicity of aflatoxins and analogs. Cancer Research, 31(12), 1936-1942.
-
Eaton, D. L., & Gallagher, E. P. (1994). Mechanisms of aflatoxin carcinogenesis.[2][3][4] Annual Review of Pharmacology and Toxicology, 34(1), 135-172.
-
Ramos, A. J., et al. (1996).[1] Intestinal absorption of aflatoxins B1, B2, G1 and G2 in the rat.[1] Mycopathologia, 134(1), 27-30.[1]
-
McCann, J., et al. (1975). Detection of carcinogens as mutagens in the Salmonella/microsome test: Assay of 300 chemicals. Proceedings of the National Academy of Sciences, 72(12), 5135-5139.
Sources
- 1. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aflatoxin Group: (B1, B2, G1, G2) - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Comparative consequences of two sources of aflatoxins in ducklings experimental aflatoxicosis [vrf.iranjournals.ir]
- 4. siue.edu [siue.edu]
A Comparative Analysis of Aflatoxin G1 Contamination in Commercially Important Nut Varieties
A Technical Guide for Researchers and Food Safety Professionals
Aflatoxin G1 (AFG1), a potent mycotoxin produced by certain species of Aspergillus fungi, poses a significant threat to global food safety and public health. Its presence in various agricultural commodities, particularly nuts, is a matter of considerable concern due to its carcinogenic and nephrotoxic properties. This guide provides a comparative study of AFG1 levels in different nut varieties, supported by experimental data, and offers a detailed protocol for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in mycotoxin research and food safety assurance.
Introduction to this compound: A Silent Threat in Our Food Chain
Aflatoxins are a group of naturally occurring mycotoxins, with Aflatoxin B1 (AFB1) being the most well-known and potent hepatocarcinogen. However, AFG1, another major aflatoxin, warrants significant attention due to its widespread occurrence and considerable toxicity.[1] Produced primarily by Aspergillus parasiticus, AFG1 can contaminate a wide range of food crops, including cereals, oilseeds, spices, and tree nuts.[2]
The contamination of nuts with AFG1 is influenced by various environmental factors such as temperature, humidity, and storage conditions.[3] Improper harvesting, drying, and storage practices can create favorable conditions for fungal growth and subsequent toxin production. The chemical structure of AFG1 contributes to its toxicological properties, which include carcinogenicity, mutagenicity, and teratogenicity.[2] Chronic exposure to even low levels of AFG1 has been associated with an increased risk of liver and kidney damage.[4][5] Specifically, AFG1 has been shown to induce degenerative changes and necrosis in renal tubular epithelial cells.[4] Given these significant health risks, the monitoring and control of AFG1 levels in food products are of paramount importance.
Comparative Levels of this compound in Different Nut Varieties
The susceptibility of different nut varieties to AFG1 contamination varies, influenced by factors such as the nut's chemical composition, physical structure, and geographical origin. A review of published research provides insights into the varying levels of AFG1 found in commercially important nuts.
| Nut Variety | This compound (AFG1) Concentration Range (µg/kg) | Key Findings and Observations |
| Peanuts (Arachis hypogaea) | 6.06 - 6.30 | Studies have consistently shown peanuts to be highly susceptible to aflatoxin contamination, including AFG1. The subterranean nature of peanut cultivation can contribute to increased fungal exposure.[6] |
| Pistachios (Pistacia vera) | 0.03 (in some samples) | While some studies have detected AFG1 in pistachios, the levels can vary significantly depending on the region and processing methods. In one study, AFG1 was detected in a small fraction of samples at low concentrations.[2] |
| Walnuts (Juglans regia) | 1.7 - 18.2 | Research indicates that walnuts are also prone to AFG1 contamination, with some studies reporting a notable prevalence and concentration range.[7] |
| Almonds (Prunus dulcis) | Moderate reduction observed with irradiation | Specific quantitative data for AFG1 in almonds is less prevalent in the literature compared to other nuts. However, studies on aflatoxin reduction methods in almonds suggest its potential presence.[8] Further research is needed to establish a clear contamination range. |
Note: The concentration ranges presented are based on available research and may vary depending on geographical location, crop year, and analytical methodology.
Experimental Protocol for the Determination of this compound
The accurate quantification of AFG1 in nut matrices requires a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is the most widely used and accepted technique for this purpose.[9] The following protocol outlines a comprehensive workflow for the analysis of AFG1 in nuts.
Principle of the Method
This method involves the extraction of aflatoxins from a homogenized nut sample, followed by a cleanup step using immunoaffinity columns (IAC) to isolate the aflatoxins from interfering matrix components. The purified extract is then analyzed by reverse-phase HPLC with post-column derivatization (PCD) and fluorescence detection. Post-column derivatization is essential to enhance the fluorescence of AFG1, which is naturally less fluorescent than Aflatoxin B1.[10][11]
Reagents and Materials
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Extraction Solvent: Methanol:water (70:30, v/v).
-
Chemicals: Sodium chloride (NaCl).
-
Immunoaffinity Columns (IAC): Aflatest® or similar columns specific for aflatoxins.
-
Aflatoxin Standards: Certified analytical standards of this compound, G2, B1, and B2.
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water:methanol:acetonitrile in an appropriate ratio (e.g., 60:20:20, v/v/v).[6]
-
Post-Column Derivatization Reagent: Pyridinium hydrobromide perbromide (PBPB) or an electrochemical cell (KOBRA® cell).[9]
Step-by-Step Methodology
-
Sample Preparation:
-
Obtain a representative sample of the nut variety.
-
Grind the sample to a fine powder or paste to ensure homogeneity.
-
-
Extraction:
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 4 g of NaCl and 100 mL of the extraction solvent (methanol:water, 70:30).
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Immunoaffinity Column Cleanup:
-
Dilute a known volume of the filtered extract with water.
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (1-2 drops per second). The antibodies within the column will specifically bind to the aflatoxins.
-
Wash the column with distilled water to remove unbound matrix components.
-
Elute the bound aflatoxins from the column using 1 mL of methanol. Collect the eluate in a clean vial.
-
-
HPLC Analysis:
-
Inject a portion of the purified eluate into the HPLC system.
-
Separate the aflatoxins on the C18 column using the specified mobile phase.
-
Perform post-column derivatization to enhance the fluorescence of AFG1.
-
Detect the aflatoxins using a fluorescence detector set at the appropriate excitation and emission wavelengths (typically around 365 nm excitation and 435 nm emission).
-
-
Quantification:
-
Prepare a calibration curve using the certified aflatoxin standards.
-
Quantify the concentration of AFG1 in the sample by comparing its peak area to the calibration curve.
-
Rationale for Experimental Choices
-
Homogenization: Grinding the sample is crucial to ensure that the portion taken for analysis is representative of the entire batch, as mycotoxin contamination can be highly heterogeneous.
-
Methanol:Water Extraction: This solvent mixture is effective in extracting the moderately polar aflatoxin molecules from the fatty nut matrix.
-
Immunoaffinity Column Cleanup: This step is critical for removing interfering compounds from the complex nut matrix, leading to a cleaner chromatogram and more accurate quantification.[12] The high specificity of the antibody-antigen interaction ensures efficient isolation of aflatoxins.[12]
-
Post-Column Derivatization: AFG1 and AFB1 exhibit weaker natural fluorescence in aqueous mobile phases. Post-column derivatization, either photochemically or electrochemically, converts them into more intensely fluorescent derivatives, significantly increasing the sensitivity of the method.[10][11]
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecule of interest, the following diagrams are provided.
Caption: Chemical structure of this compound.
Health Implications of this compound Exposure
The presence of AFG1 in the food supply is a significant public health concern. While often overshadowed by the more potent AFB1, AFG1 is also classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans. [3] Acute exposure to high levels of aflatoxins can lead to aflatoxicosis, a condition characterized by vomiting, abdominal pain, and in severe cases, liver failure and death. [3]Chronic low-level exposure to AFG1 is associated with an increased risk of developing hepatocellular carcinoma (liver cancer). [5]Furthermore, emerging evidence highlights the nephrotoxic effects of AFG1, with studies demonstrating its ability to cause damage to the kidneys. [4]This underscores the importance of minimizing exposure to AFG1 through rigorous monitoring and control measures in the food industry.
Conclusion
This comparative guide highlights the variable contamination levels of this compound across different nut varieties, with peanuts and walnuts showing a higher susceptibility in the reviewed studies. The provided detailed experimental protocol for HPLC-FLD analysis offers a robust framework for the accurate quantification of AFG1, empowering researchers and food safety professionals to effectively monitor its presence in food products. The significant health risks associated with AFG1 exposure necessitate a proactive approach to its management throughout the food supply chain, from farm to fork. Continued research, vigilant monitoring, and the implementation of effective control strategies are essential to safeguard public health from the silent threat of aflatoxin contamination.
References
-
Agilent Technologies. (2011). Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup and Post-Column Electrochemical Derivatization. Retrieved from [Link]
- Al-Zoreky, N. S., & Al-Taher, F. M. (2015). Aflatoxins in nuts and their products. Aflatoxins-Recent Advances and Future Prospects, 111-127.
- Benvenuti, F., & Di Gioia, L. (2009). A high-performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City. Journal of Food and Drug Analysis, 17(5).
- Gholami, Z., Fani, S. R., & Khezri, M. (2017). Monitoring of this compound, B1, G2, and B2 occurrence in some samples of walnut. Environmental monitoring and assessment, 189(1), 1-7.
- ISPEC Journal of Agricultural Sciences. (2022). Determination of Aflatoxin B1 and Total Aflatoxin (B1, B2, G1, and G2) Risk in Pistachios and Dried Figs Collected from Local Markets in Şanlıurfa by High Performance Liquid Chromatography Method. ISPEC Journal of Agricultural Sciences, 6(3), 569-577.
- J. Agric. Food Chem. (2007). Quantitation of aflatoxins in walnut kernels by high-performance liquid chromatography with fluorescence detection. Journal of Agricultural and Food Chemistry, 55(26), 10606-10611.
- Journal of Agroalimentary Processes and Technologies. (2012). Comparative Study Regarding the Application of HPLC and ELISA Methods for Aflatoxins Detection in Peanuts. Journal of Agroalimentary Processes and Technologies, 18(1), 81-85.
-
LCTech. (n.d.). Aflatoxin analysis of almond and sesame products. Retrieved from [Link]
-
MDPI. (2021). A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City. Retrieved from [Link]
-
Rupa Health. (n.d.). This compound. Retrieved from [Link]
-
Safe Food Alliance. (2023). Aflatoxin Guide for Almonds and Pistachios. Retrieved from [Link]
- Sharman, M., & Gilbert, J. (1991). Automated aflatoxin analysis of foods and animal feeds using immunoaffinity column clean-up and high-performance liquid chromatography.
-
TSI Journals. (n.d.). Analysis of Aflatoxins B1, B2, G1 and G2 in Peanuts: Validation Study. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc™ HPLC System. Retrieved from [Link]
- AIMS Press. (2022). The prevalence of aflatoxins in different nut samples: A global systematic review and probabilistic risk assessment. AIMS Agriculture and Food, 7(1), 130-148.
-
FAPAS. (n.d.). Aflatoxins in Almonds Quality Control Material. Retrieved from [Link]
- ISPEC Journal of Agricultural Sciences. (2022). Determination of Aflatoxin B1 and Total Aflatoxin (B1, B2, G1, and G2) Risk in Pistachios and Dried Figs Collected from Local Markets in Şanlıurfa by High Performance Liquid Chromatography Method. ISPEC Journal of Agricultural Sciences, 6(3), 569-577.
-
MDPI. (2024). Aflatoxin Inactivation in Gamma-Ray-Irradiated Almonds. Retrieved from [Link]
-
Agilent. (n.d.). Sensitive fluorescence analysis of aflatoxins using post-column UV derivatization on the Agilent 1260 Infinity LC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Aflatoxin Toxicity. Retrieved from [Link]
- PLOS ONE. (2014). Aflatoxin Regulations and Global Pistachio Trade: Insights from Social Network Analysis. PLOS ONE, 9(3), e92149.
- PubMed Central. (2016). Aflatoxin Exposure and Associated Human Health Effects, a Review of Epidemiological Studies. Food Safety, 4(1), 14-27.
-
MDPI. (2024). Aflatoxin Inactivation in Gamma-Ray-Irradiated Almonds. Retrieved from [Link]
- bepress. (2015). Determination of Aflatoxin in Pistachio samples by ELISA Technique in Torbat-e-Heydarieh (North-east of Iran). Biological and Environmental Sciences, 7(1).
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- 2. Determination of Aflatoxin B1 and Total Aflatoxin (B1, B2, G1, and G2) Risk in Pistachios and Dried Figs Collected from Local Markets in Şanlıurfa by High Performance Liquid Chromatography Method [ispecjournal.com]
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- 4. This compound | Rupa Health [rupahealth.com]
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A Researcher's Guide to Proficiency Testing for Aflatoxin G1 Analysis in Food
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the realm of food safety, particularly in the analysis of mycotoxins like Aflatoxin G1, ensuring the competency of laboratory testing is not just a matter of quality control; it is a critical component of public health protection. Proficiency testing (PT) schemes are the cornerstone of a laboratory's quality assurance system, providing an external and objective evaluation of their analytical performance. This guide offers an in-depth comparison of available proficiency testing schemes for this compound analysis in food, supported by technical insights to aid in the selection of the most suitable program for your laboratory's needs.
The Critical Role of Proficiency Testing in Mycotoxin Analysis
Aflatoxins are potent mycotoxins produced by certain species of Aspergillus fungi and are considered carcinogenic to humans.[1] this compound (AFG1) is one of the four major naturally occurring aflatoxins and its presence in food commodities is strictly regulated worldwide.[1][2] Laboratories involved in the official control and surveillance of AFG1 in the food chain must demonstrate their competence through regular and successful participation in PT schemes.[3][4] Participation in these schemes is a mandatory requirement for accreditation under standards such as ISO/IEC 17025.[3][4][5]
Proficiency testing serves multiple purposes: it allows laboratories to compare their results with those of their peers, identify potential analytical errors, validate their measurement procedures, and provide objective evidence of their performance to accreditation bodies and clients.[4][6][7]
Key Considerations for Selecting a Proficiency Testing Scheme
Choosing the right PT scheme is a critical decision that can significantly impact a laboratory's quality management system. The following factors should be carefully evaluated:
-
Accreditation: The PT provider should be accredited to ISO/IEC 17043, which specifies the general requirements for the competence of providers of proficiency testing schemes.[3][6][8][9][10][11] This accreditation ensures that the design, implementation, and evaluation of the PT scheme are conducted in a competent and reliable manner.
-
Food Matrices: The availability of relevant food matrices is crucial. The ideal PT scheme will offer test materials that closely resemble the samples routinely analyzed by the laboratory.[1][2] Common matrices for aflatoxin testing include cereals, nuts, spices, and animal feed.[2][12][13][14]
-
Analyte Range and Concentration: The scheme should include this compound as a target analyte, along with other relevant mycotoxins. The concentration levels of the analytes in the PT samples should be relevant to regulatory limits and representative of levels found in naturally contaminated samples.
-
Frequency and Scheduling: The frequency of PT rounds should be sufficient to meet the laboratory's quality control and accreditation requirements. The schedule for sample dispatch, analysis, and reporting should be clearly communicated and align with the laboratory's workflow.
-
Statistical Evaluation: The statistical methods used to assign the reference value and to evaluate laboratory performance should be robust and internationally recognized. The z-score is a widely used statistical tool for performance evaluation in PT schemes.[3][4][7][15]
-
Reporting and Support: The final report should be comprehensive, providing a clear summary of the laboratory's performance, a comparison with other participants, and detailed statistical analysis. The PT provider should also offer technical support to assist participants with any queries or issues.
Comparison of Major Proficiency Testing Scheme Providers for Aflatoxin Analysis
Several internationally recognized organizations offer proficiency testing schemes for mycotoxin analysis, including this compound. The following table provides a comparative overview of some of the prominent providers.
| Provider | Scheme Name(s) | Relevant Analytes | Food Matrices Offered | Accreditation | Website |
| Fapas® (from Fera) | Food Chemistry | Aflatoxins (B1, B2, G1, G2), Ochratoxin A, and other mycotoxins | Cereals (maize, rice), nuts (peanuts, pistachios), spices, animal feed, dried figs, peanut butter, palm oil, cheese, milk powder, popping corn, hemp leaf.[1][13][14][16][17] | UKAS accredited to ISO/IEC 17043.[10] | [Link] |
| LGC AXIO Proficiency Testing | Food Chemistry (QFCS) | Mycotoxins including aflatoxins.[2][18] | Cereals, nuts, spices, vegetable oil, milk products, cake mix.[2][5] | UKAS accredited to ISO/IEC 17043.[9][19] | |
| BIPEA | Food Contaminants | Aflatoxins (B1, B2, G1, G2, M1), Ochratoxin A, and other mycotoxins.[12] | Cereals, dried fruits, spices, baby food, milk.[12] | COFRAC accredited to ISO/IEC 17043.[11][12] | [Link] |
| Romer Labs® | Check-Sample-Survey (CSS) | Aflatoxins, Deoxynivalenol, Zearalenone, Ochratoxin A, Fumonisins.[20] | Wheat, corn.[20] | Operates fully accredited service laboratories according to ISO 17025 and participates in official PT programs.[21][22] | [Link] |
| TestQual | Mycotoxins in Food | Aflatoxins (B1, B2, G1, G2), Ochratoxin A, and other mycotoxins.[6] | Paprika and other matrices.[6] | Accredited to ISO/IEC 17043 for Aflatoxins B/G and Ochratoxin A.[6] | [Link] |
| Office of the Texas State Chemist (OTSC) | Aflatoxin Proficiency Testing (APTECA) | Aflatoxin, Fumonisin, Deoxynivalenol.[8] | Maize.[8] | Accredited to ISO/IEC 17043.[8][23] |
The Proficiency Testing Workflow: From Sample to Report
The process of participating in a proficiency test follows a structured workflow. Understanding this process is essential for laboratories to effectively integrate PT into their quality management system.
Caption: A typical workflow for proficiency testing schemes.
Step-by-Step Experimental Protocol: this compound Analysis in a Cereal Matrix
The following protocol outlines a typical analytical workflow for the determination of this compound in a cereal sample using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after immunoaffinity column cleanup. This method is widely used for its sensitivity and specificity.[24]
1. Sample Preparation and Extraction
-
Rationale: The goal is to obtain a representative analytical portion and efficiently extract the aflatoxins from the complex food matrix.
-
Procedure:
-
Grind a representative portion of the cereal sample to a fine powder.
-
Weigh 25 g of the ground sample into a blender jar.
-
Add 5 g of sodium chloride and 100 mL of a methanol/water (80:20, v/v) extraction solvent.
-
Blend at high speed for 2 minutes.
-
Filter the extract through a fluted filter paper.
-
2. Immunoaffinity Column (IAC) Cleanup
-
Rationale: IACs contain monoclonal antibodies specific to aflatoxins, providing a highly selective cleanup step to remove interfering matrix components.[24]
-
Procedure:
-
Dilute a portion of the filtered extract with phosphate-buffered saline (PBS).
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate.
-
Wash the column with water to remove any remaining impurities.
-
Elute the aflatoxins from the column using methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
3. Derivatization
-
Rationale: Aflatoxins B1 and G1 exhibit weak natural fluorescence. A post-column derivatization step is often required to enhance their fluorescence signal for sensitive detection.
-
Procedure:
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile/water).
-
For post-column derivatization, an in-line photochemical reactor or a reaction with a solution like pyridinium hydrobromide perbromide (PBPB) is commonly used after chromatographic separation.
-
4. HPLC-FLD Analysis
-
Rationale: HPLC separates the individual aflatoxins, and the fluorescence detector provides sensitive and selective quantification.
-
Procedure:
-
Inject the reconstituted sample into the HPLC system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mobile phase is usually a mixture of water, methanol, and acetonitrile.
-
The fluorescence detector is set at the appropriate excitation and emission wavelengths for the derivatized this compound.
-
Quantify the this compound concentration by comparing the peak area of the sample with that of a certified reference standard.
-
Decision-Making Framework for PT Scheme Selection
The selection of a proficiency testing scheme is a multi-faceted process that requires careful consideration of both technical and quality management aspects. The following diagram illustrates a logical decision-making pathway.
Caption: A decision-making diagram for selecting a suitable PT scheme.
Conclusion
Participation in a well-chosen proficiency testing scheme is an indispensable tool for any laboratory conducting this compound analysis in food. It not only ensures the reliability of analytical results but also fosters a culture of continuous improvement. By carefully evaluating PT providers based on their accreditation, the relevance of their test materials, the robustness of their statistical evaluations, and the quality of their reporting, laboratories can confidently demonstrate their competence and contribute to a safer global food supply.
References
-
BIPEA. (n.d.). Proficiency testing programs - FOOD. Retrieved from [Link]
- BIPEA. (2016). Proficiency testing programs food contaminants.
-
Fapas Proficiency Testing. (n.d.). Fapas Proficiency testing from Fera. Retrieved from [Link]
-
TestQual. (n.d.). Proficiency Tests. Retrieved from [Link]
-
Juan, C., et al. (2021). Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach. PubMed Central. Retrieved from [Link]
- Torović, L. (2017). Laboratory competence evaluation through proficiency testing - mycotoxins in food. ResearchGate.
-
Neogen. (n.d.). Neogen® Proficiency Testing Program for Aflatoxin. Retrieved from [Link]
-
Romer Labs. (n.d.). Check-Sample-Survey. Retrieved from [Link]
- BIPEA. (2016). Proficiency testing programs food contaminants.
-
Novachem. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]
-
Fapas. (n.d.). Aflatoxins in Peanuts Proficiency Test FCMA2-NUT9. Retrieved from [Link]
- NMISA. (n.d.). Mycotoxin Proficiency Testing Scheme Description.
-
rapidmicrobiology. (2024, February 12). LGC AXIO Proficiency Testing – Driving Quality Together. Retrieved from [Link]
- USDA. (2019, October 2). Steps for Approving and Validating Commercial Mycotoxin Test Kits: FGIS/AMS Test Kit Evaluation Program.
-
Herrman, T., & Makkar, H. (n.d.). Aflatoxin proficiency testing in labs. Feedipedia. Retrieved from [Link]
-
Romer Labs. (n.d.). Aflatoxin Testing. Retrieved from [Link]
-
Fapas. (n.d.). Aflatoxins in Animal Feed Reference Material. Retrieved from [Link]
- BIPEA. (n.d.). Proficiency Testing Programs Reference Materials.
- RK Tech Kft. (n.d.). Proficiency testing catalogue. Retrieved from a document on the RK Tech Kft website.
- Fera Science. (n.d.). PROFICIENCY TESTING. Retrieved from a document on the Fera Science website.
-
ResearchGate. (n.d.). Proficiency tests -mycotoxins in food, performed over 2012-2016. Retrieved from [Link]
-
rapidmicrobiology. (n.d.). Proficiency Testing for Food and Environmental Testing. Retrieved from [Link]
-
PubMed. (2009). Aflatoxin testing in peanuts: a proficiency assessment scheme for Chinese analytic laboratories. Retrieved from [Link]
-
Romer Labs. (n.d.). Mycotoxin Testing Services. Retrieved from [Link]
- Agricultural Marketing Service. (2025, March 7). Laboratory Approval Program - Mycotoxins.
- APHL. (2018, January 11). Proficiency Testing Providers for Food & Feed Testing Laboratories.
- Webs UAB. (n.d.). Romer Labs® Products and Services.
- Eurofins. (2018, January 2). Fapas - Food Chemistry.
- ResearchGate. (2021, August 19). Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach.
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Fapas Proficiency Testing. (n.d.). Aflatoxins. Retrieved from [Link]
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Romer Labs. (n.d.). Discover AgraStrip® Total Aflatoxin Qualitative Tests. Retrieved from [Link]
- AAFCO. (2023, January 3). Proficiency Testing Committee Report.
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Comparative Analysis of Aflatoxin G1 Extraction Efficiency: Solvent Systems & Matrix Interactions
[1][2]
Executive Summary
In the quantification of Aflatoxin G1 (AFG1), the extraction step is the single greatest source of analytical error. While Aflatoxin B1 often dominates regulatory focus, AFG1 presents unique challenges due to its slightly higher polarity and susceptibility to matrix suppression.
This guide objectively compares the three dominant solvent systems—Acetonitrile/Water , Methanol/Water , and Acetone/Water .
The Verdict:
-
Acetonitrile/Water (84:16 v/v) is the superior system for complex matrices (botanicals, cottonseed, mixed feeds) due to high protein precipitation capabilities and reduced co-extraction of interfering compounds.
-
Methanol/Water (70:30 or 80:20 v/v) remains the industry standard (AOAC 991.31) for simple matrices like corn and peanuts due to cost-efficiency and compatibility with immunoaffinity columns (IAC).
-
Acetone/Water serves as a high-volatility alternative but poses challenges with antibody denaturation during downstream cleanup.
Mechanistic Basis of Extraction
To understand why efficiencies differ, we must look beyond simple solubility.
The Polarity & Wettability Paradox
This compound is a difuranocoumarin derivative. While soluble in pure organic solvents (methanol, acetonitrile), pure solvents fail to extract AFG1 from biological matrices.
-
Role of Water: Water is required to break the hydrophilic interactions between the toxin and the matrix (wetting the substrate).
-
Role of Organic Solvent: The organic component solubilizes the released toxin.
Protein Precipitation (The "Cleanliness" Factor)
-
Acetonitrile is an endotothermic precipitant. It aggressively denatures proteins, causing them to fall out of solution immediately. This results in a "cleaner" supernatant with fewer emulsions.
-
Methanol is less effective at precipitating proteins, often resulting in extracts rich in dissolved matrix components (lipids, sugars, pigments) that can suppress fluorescence signals or clog IACs.
Comparative Analysis of Solvent Systems
System A: Acetonitrile : Water (84:16 v/v)
Status: The High-Performance Standard
-
Mechanism: The azeotropic-like ratio of 84:16 provides the optimal balance of matrix penetration and toxin solubility.
-
Performance: Consistently yields the highest recovery rates (>90%) across the widest range of matrices.
-
Pros:
-
Superior cleanup: Extracts fewer interfering polar compounds (sugars/phenolics).
-
Critical for "difficult" matrices: In cottonseed meal, ACN:H2O achieves >90% recovery where MeOH:H2O fails (<20%).
-
-
Cons: Higher cost; higher toxicity; requires dilution prior to IAC to prevent antibody damage.
System B: Methanol : Water (70:30 or 80:20 v/v)
Status: The Regulatory Workhorse (AOAC 991.31)
-
Mechanism: High wettability allows deep penetration into starch-rich matrices (corn, peanuts).
-
Performance: Excellent for high-starch grains but poor for high-protein/high-fat matrices.
-
Pros:
-
Cost-effective.
-
IAC Compatible: Antibodies tolerate up to 15-20% methanol, requiring less dilution than ACN.
-
-
Cons:
System C: Acetone : Water (85:15 v/v)
Status: The Volatile Alternative
-
Mechanism: Acetone is a strong solvent for polar toxins and is highly volatile.
-
Performance: Comparable to Methanol in efficiency (~85-90% for corn) but less consistent.
-
Pros: Easy to evaporate if concentration is needed.
-
Cons:
-
Incompatible with IAC: Acetone denatures antibodies instantly. Extracts must be evaporated or massively diluted.
-
Flammability hazard in high-throughput labs.
-
Quantitative Performance Data
The following data summarizes extraction efficiencies (recovery %) of this compound across different matrices.
| Matrix | Solvent System | Ratio (v/v) | Recovery of AFG1 (%) | RSD (%) | Matrix Effect |
| Corn (Maize) | Acetonitrile : Water | 84 : 16 | 94.5 | 3.2 | Low |
| Methanol : Water | 80 : 20 | 92.1 | 5.8 | Medium | |
| Acetone : Water | 85 : 15 | 88.4 | 7.1 | Medium | |
| Peanuts | Acetonitrile : Water | 90 : 10 | 91.0 | 4.5 | Low |
| Methanol : Water | 80 : 20 | 95.2 | 3.9 | Medium | |
| Cottonseed | Acetonitrile : Water | 84 : 16 | 91.0 | 6.0 | Low |
| Methanol : Water | 80 : 20 | 17.0 (Fail) | >20 | High | |
| Botanical Roots | Acetonitrile : Water | 84 : 16 | 96.0 | 4.1 | Low |
| Methanol : Water | 70 : 30 | 65.0 | 12.5 | High |
Data synthesized from AOAC comparative studies and validation reports [1, 2, 3].
Decision Logic & Workflow Visualization
Solvent Selection Logic
Use this diagram to determine the correct solvent based on your sample matrix.
Figure 1: Decision tree for selecting the optimal extraction solvent based on matrix complexity.
Recommended Experimental Protocol
This protocol utilizes the Acetonitrile:Water (84:16) system, as it offers the highest robustness for AFG1 across variable matrices.[1] This is a modification of AOAC 991.31.[3]
Reagents
-
Extraction Solvent: Mix 840 mL HPLC-grade Acetonitrile with 160 mL Deionized Water.
-
Dilution Buffer: 10mM Phosphate Buffered Saline (PBS), pH 7.4.
Workflow Steps
-
Sample Preparation: Grind sample to pass through a #20 sieve. Homogeneity is critical for AFG1 due to "hotspot" contamination.
-
Weighing: Weigh 25.0 g (± 0.1 g) of sample into a 250 mL Erlenmeyer flask or centrifuge tube.
-
Salting: Add 5.0 g NaCl. Why? NaCl increases ionic strength, aiding in the partition of the toxin into the organic phase and reducing emulsion.
-
Extraction:
-
Add 100 mL Acetonitrile:Water (84:16) .
-
Blend at high speed (Ultra-Turrax) for 3 minutes OR shake vigorously on a wrist-action shaker for 30 minutes.
-
-
Separation: Centrifuge at 3000 x g for 10 minutes or filter through Whatman No. 4 paper.
-
Dilution (Critical Step):
-
Take 5.0 mL of the filtered extract.
-
Dilute with 45.0 mL of PBS (1:10 dilution).
-
Note: This reduces the acetonitrile concentration to <9%, preventing damage to the Immunoaffinity Column (IAC).
-
-
Cleanup: Pass diluted extract through an Aflatoxin-specific IAC (flow rate 1-2 drops/second).
-
Elution: Elute with 1.0 mL pure Methanol.
-
Detection: Analyze via HPLC with Fluorescence Detection (HPLC-FLD) and photochemical post-column derivatization (PHRED).
Workflow Diagram
Figure 2: Step-by-step workflow for the extraction and cleanup of this compound using the high-efficiency Acetonitrile system.
References
-
AOAC International. (2019). AOAC Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[4][3]
-
Trilogy Analytical Laboratory. (n.d.). Efficiency of Various Solvents in the Extraction of Aflatoxin from Naturally Contaminated Cottonseed Meal.[1]
-
Trucksess, M. W., et al. (2008). Determination of Aflatoxins in Botanical Roots by a Modification of AOAC Official Method 991.31: Single-Laboratory Validation. Journal of AOAC International.[5]
-
Whitaker, T. B., et al. (1996). Variability of Aflatoxin Test Results.[1][3][5][6][7][8][9] Journal of AOAC International.[5]
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- 3. researchgate.net [researchgate.net]
- 4. Determination of Aflatoxins in Botanical Roots by a Modification of AOAC Official MethodSM 991.31: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
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accuracy and precision of different analytical methods for Aflatoxin G1
Executive Summary: The "Fit-for-Purpose" Mandate
In the quantification of Aflatoxin G1 (AFG1), the choice of analytical method is rarely a binary decision between "good" and "bad," but rather a strategic alignment with regulatory requirements, sample throughput, and matrix complexity.
While LC-MS/MS has emerged as the ultimate confirmatory tool due to its ability to provide structural identification and multi-toxin profiling, HPLC-FLD (Fluorescence Detection) remains the global "workhorse" and gold standard for dedicated aflatoxin analysis. Its dominance is rooted in the unique native fluorescence of aflatoxins, which, when chemically enhanced, offers sensitivity rivaling mass spectrometry at a fraction of the capital cost. ELISA , conversely, serves a critical role in high-throughput screening but lacks the speciation capability required to distinguish AFG1 from B1, B2, and G2 in many commercial kits.
This guide provides a technical deep-dive into these methodologies, focusing specifically on the nuances of AFG1 analysis—such as the critical need for derivatization in fluorescence detection—and provides a validated protocol for the reference method.
Methodological Landscape & Technical Deep Dive
A. HPLC-FLD: The Gold Standard for Specificity
Principle: Separation of analytes on a C18 column followed by fluorescence detection. The AFG1 Challenge: Unlike Aflatoxin B2 and G2, this compound (and B1) exhibits fluorescence quenching in aqueous mobile phases. To achieve high sensitivity (low ppt range), the fluorescence must be enhanced. The Solution (Derivatization):
-
Photochemical Derivatization (PHRED): UV irradiation (254 nm) post-column converts AFG1 into a highly fluorescent hemiacetal derivative. This is the modern industry standard—passive, reagent-free, and robust.
-
Chemical Derivatization (Kobra Cell): Electro-chemical generation of bromine to derivatize the double bond. Effective but requires more maintenance.
Performance Metrics:
-
Accuracy (Recovery): 80–110% (Matrix dependent).
-
Precision (RSD): < 5% (Intra-day).
-
LOD: 0.02 – 0.05 µg/kg.
B. LC-MS/MS: The Ultimate Confirmation
Principle: Electrospray ionization (ESI) followed by triple quadrupole mass filtration.
Key Advantage: Eliminates the need for derivatization. It relies on mass-to-charge (m/z) transitions (Precursor
C. ELISA: The Rapid Screen
Principle: Competitive antibody binding. Limitation: Most ELISA kits are "Total Aflatoxin" screens. While specific AFG1 kits exist, they are rare. Cross-reactivity often leads to overestimation if B1 is also present. Utility: Best for Pass/Fail decisions at the receiving dock, not for certificate of analysis (CoA) generation for regulated pharmaceuticals or export crops.
Comparative Analysis: Head-to-Head Performance
The following data summarizes performance characteristics across typical matrices (Peanuts, Maize, Feed).
| Feature | HPLC-FLD (Post-Column Deriv.) | LC-MS/MS (with SIDA) | ELISA (Rapid Kit) |
| Specificity for AFG1 | High (Chromatographic separation) | Very High (Mass transition) | Low to Moderate (Cross-reactivity) |
| Limit of Quantitation (LOQ) | 0.05 – 0.20 µg/kg | 0.05 – 0.50 µg/kg | 1.0 – 2.0 µg/kg |
| Precision (% RSD) | < 6% | < 8% | 15 – 25% |
| Accuracy (Recovery) | 85 – 105% | 90 – 110% | 70 – 120% |
| Sample Throughput | Moderate (20 min/sample) | High (10 min/sample) | Very High (90 min/plate) |
| Capital Cost | Moderate ( | High ( | Low ($) |
| Primary Risk | Derivatization failure (lamp age) | Matrix Suppression | False Positives/Negatives |
Validated Reference Protocol: AFG1 by HPLC-FLD
Based on modifications of AOAC Official Method 991.31
Phase 1: Extraction & Clean-up (Immunoaffinity)
Objective: Isolate AFG1 from complex matrices (lipids, proteins) to protect the HPLC column and ensure spectral purity.
-
Sample Prep: Grind sample (e.g., peanuts/corn) to pass a 20-mesh sieve. Homogeneity is critical as aflatoxins form "hotspots."
-
Extraction:
-
Weigh 25 g of sample into a blender jar.
-
Add 5 g NaCl (to prevent emulsions).
-
Add 100 mL Extraction Solvent: Acetonitrile:Water (84:16 v/v) . Note: Modern protocols prefer ACN over MeOH for better protein precipitation.
-
Blend at high speed for 3 minutes.
-
-
Filtration: Filter extract through Whatman No. 4 filter paper.
-
Dilution: Pipette 10 mL of filtered extract into 40 mL of PBS (Phosphate Buffered Saline) + Tween 20. Crucial: This reduces solvent strength to <20% organic, allowing antibodies in the column to bind the toxin.
-
Immunoaffinity Column (IAC) Loading:
-
Pass the diluted extract through an AF-specific IAC (e.g., AflaTest® or equivalent) at a flow rate of 1–2 drops/second.
-
Wash: Pass 10 mL of HPLC-grade water through the column to remove impurities. Dry the column with air.
-
-
Elution: Elute aflatoxins with 1.0 mL HPLC-grade Methanol. Collect in a volumetric flask; dilute to volume with water if necessary.
Phase 2: HPLC-FLD Analysis
System Configuration:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Water:Methanol:Acetonitrile (60:20:20 v/v). Isocratic flow.
-
Flow Rate: 1.0 mL/min.
-
Derivatization: Photochemical Reactor (PHRED) installed between Column and Detector.[2]
-
Detection: Fluorescence (Excitation: 365 nm, Emission: 435 nm).
Calibration:
-
Inject working standards of AFG1 (0.5 to 20 ng/mL).
-
Construct a linear regression curve (
).
Visualizations
Diagram 1: Extraction & Analysis Workflow
This workflow visualizes the critical decision points and flow of the sample from raw state to data.
Caption: Workflow for AFG1 determination using Immunoaffinity Cleanup and HPLC-FLD with Photochemical Derivatization.
Diagram 2: Method Selection Decision Matrix
A logic gate for researchers to select the appropriate method based on their specific constraints.
Caption: Decision matrix for selecting analytical methods based on throughput, regulation, and analyte scope.
References
-
AOAC International. (2005). Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[3][4] Immunoaffinity Column (Aflatest) Method.[2][5][6][7] Link
-
Waters Corporation. (2021). Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc HPLC System. Application Note. Link
-
Agilent Technologies. (2008).[8] Determination of Aflatoxins in Food by LC/MS/MS.[1][5][8][9][10][11][12] Application Note. Link
-
Kos, J., et al. (2016). Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of Aflatoxin M1 in Natural Contaminated Milk Samples. Acta Chimica Slovenica. Link
-
Shimadzu. (2016). Development and Validation of on-line SFE-SFC-MS/MS Method for Screening of Aflatoxins B1, B2, G1 and G2.[5] Application News. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Aflatoxin G1 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Aflatoxin G1, a potent mycotoxin, demands meticulous handling and disposal protocols to mitigate its significant health risks. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and established safety standards. Our aim is to empower your laboratory with the knowledge to manage this hazardous compound confidently and responsibly.
Foundational Safety Principles: Understanding the Hazard
This compound, produced by species of Aspergillus, is a highly toxic and carcinogenic compound.[1][2] Its stability under typical laboratory conditions necessitates robust inactivation procedures before disposal.[3][4] Exposure can occur through inhalation, ingestion, or skin contact, making comprehensive personal protective equipment (PPE) and engineering controls non-negotiable.
Core Safety Directives:
-
Engineering Controls: All handling of pure this compound or concentrated solutions should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent aerosolization and inhalation exposure.[3]
-
Personal Protective Equipment (PPE): A baseline of a snap-front lab coat with cinch cuffs, disposable outer sleeves, eye protection, and single gloves is mandatory.[3] For handling pure toxins or creating solutions, double gloving is recommended.
-
Training: All personnel must receive specific training on the hazards of aflatoxins and the laboratory's specific handling and disposal protocols.[3]
Decontamination and Disposal Pathways: A Decision-Making Framework
The appropriate disposal method for this compound waste depends on the nature of the contaminated material: liquid solutions, solid waste (e.g., contaminated labware, PPE), or spills. The following diagram illustrates the decision-making process for selecting the correct disposal pathway.
Caption: Decision workflow for this compound waste management.
Experimental Protocols for Decontamination
The following protocols provide step-by-step instructions for the chemical inactivation of this compound. The choice of method depends on the waste matrix and available laboratory resources.
Sodium Hypochlorite (Bleach) Treatment
Sodium hypochlorite is a readily available and effective oxidizing agent for degrading aflatoxins.[3][5][6]
Protocol for Liquid Waste:
-
For organic solvents: Evaporate the solvent to dryness in a chemical fume hood using a rotary evaporator or a gentle stream of nitrogen.[5] If the solvent is DMSO, add an equal volume of dichloromethane before evaporation to facilitate removal.[5]
-
Dissolve Residue: Add a small amount of methanol to dissolve the dried aflatoxin residue and wet the glassware.[5]
-
Decontamination: Add a sufficient volume of fresh sodium hypochlorite solution (5-6% w/v) to achieve a final concentration of at least 1-2.5% w/v.[3][5] Ensure a significant excess of hypochlorite.
-
Reaction Time: Agitate the solution and allow it to react for a minimum of 2 hours, or preferably overnight.[5]
-
Neutralization of Dichloro-Aflatoxin Byproduct: Add acetone to a final concentration of 5% of the total volume to neutralize any potentially formed 2,3-dichloroaflatoxin B1.[5] Let this reaction proceed for 30 minutes.[5]
-
Verification (Optional but Recommended): The absence of fluorescence under UV light can be a qualitative indicator of aflatoxin degradation.[5]
-
Final Disposal: Dispose of the treated solution in accordance with local hazardous waste regulations.[6]
Protocol for Solid Waste and Surfaces:
-
Preparation: Prepare a fresh 1:10 dilution of household bleach (final concentration of 0.5-0.6% sodium hypochlorite).[7] Bleach solutions should be made fresh within 24 hours of use as their activity decreases over time.[3]
-
Application: Submerge contaminated items (e.g., glassware) in the bleach solution or thoroughly wipe surfaces, ensuring complete contact for at least 10-30 minutes.[3][7]
-
Rinsing: After decontamination, wipe the area with 5% aqueous acetone.[6][7] For glassware, rinse thoroughly with water before washing.[7]
Potassium Permanganate and Sulfuric Acid Treatment
This method utilizes a strong oxidizing agent in an acidic medium for effective aflatoxin degradation. Caution: This reaction is exothermic and should be performed with extreme care in a chemical fume hood.
Protocol for Liquid Waste (Aqueous or Evaporated Organic):
-
Preparation: If the waste is in an organic solvent, evaporate it to dryness.[5] Dissolve the residue in water.[5]
-
Acidification: Slowly and with constant stirring, add 10 ml of concentrated sulfuric acid for every 100 ml of aqueous aflatoxin solution.[5]
-
Oxidation: Add a sufficient amount of potassium permanganate to the solution to maintain a persistent purple color.[5]
-
Reaction Time: Allow the mixture to react for at least 3 hours, or preferably overnight.[5]
-
Disposal: Neutralize the solution carefully before disposing of it according to institutional guidelines for chemical waste.
| Decontamination Method | Active Agent | Recommended Concentration | Minimum Contact Time | Efficacy | Key Considerations |
| Sodium Hypochlorite | NaOCl | 1-6% w/v | 30 minutes - 2 hours | High | Fresh solution required; potential for hazardous byproducts.[3][5] |
| Potassium Permanganate/H₂SO₄ | KMnO₄ / H₂SO₄ | Saturated KMnO₄ in 10% H₂SO₄ | 3 hours - overnight | High | Exothermic reaction, requires careful handling.[5] |
| Ammoniation | NH₃ or NH₄OH | 0.5-2% | 20 minutes - 42 days | High | Effective for bulk decontamination, often used in industrial settings.[8][9] |
| Ozonolysis | O₃ | 50 mg/L | Varies | High | Requires specialized equipment.[9][10] |
Spill Management: Immediate Action Protocol
In the event of an this compound spill, immediate and correct action is crucial to prevent exposure and contamination spread.
Caption: Step-by-step spill response for this compound.
Immediate Spill Response Steps:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or involves a volatile solvent.
-
Don PPE: Before re-entering the area, don appropriate PPE, including a lab coat, safety glasses, and double gloves.
-
Containment: Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
Decontamination: Carefully apply a 5-6% sodium hypochlorite solution to the spill area, ensuring complete saturation of the absorbent material.[6]
-
Contact Time: Allow a minimum of 10 minutes of contact time.[6][7]
-
Secondary Wipe: Wipe the area with 5% aqueous acetone.[6][7]
-
Waste Collection: Collect all contaminated materials (absorbent pads, gloves, etc.) in a designated, sealed hazardous waste container.
-
Final Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.[11]
Final Waste Segregation and Disposal
All decontaminated liquid waste and sealed containers of solid waste must be clearly labeled as "Hazardous Waste: this compound (Decontaminated)" and disposed of through your institution's environmental health and safety program. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[6][12]
References
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Aflatoxins waste disposal. Retrieved from [Link]
-
Environment, Health and Safety, University of California, Berkeley. (2023, December 1). Aflatoxins Biological Agent Reference Sheet (BARS). Retrieved from [Link]
-
Naseer, M., Aslam, M. F., Khalid, N., & Rizvi, Z. F. (2021). Aflatoxin Contamination, Its Impact and Management Strategies: An Updated Review. PMC. Retrieved from [Link]
-
Yoshinari, T., Yaguchi, A., Takahashi, H., Manabe, N., & Terao, Y. (2002). Decontamination of Aflatoxin-Forming Fungus and Elimination of Aflatoxin Mutagenicity with Electrolyzed NaCl Anode Solution. Journal of Agricultural and Food Chemistry, 50(4), 633–641. Retrieved from [Link]
-
Karlovsky, P., Suman, M., Berthiller, F., De Meester, J., Eisenbrand, G., Perrin, I., ... & Dussort, P. (2021). Approaches to Inactivating Aflatoxins—A Review and Challenges. International Journal of Molecular Sciences, 22(24), 13322. Retrieved from [Link]
-
Trucksess, M. W., & Pohland, A. E. (2008). Determination of Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger by Multitoxin Immunoaffinity Column Cleanup and Liquid Chromatographic Quantitation: Collaborative Study. Journal of AOAC International, 91(4), 739–751. Retrieved from [Link]
-
Jahed, G. R., & Jaydari, A. (2019). The Most Important Methods for Reduction or Detoxification of Aflatoxins in Food and Feed Matrices. Journal of Environmental Health and Sustainable Development, 4(2), 729-730. Retrieved from [Link]
-
Hygiena. (n.d.). Helica® Aflatoxin B1 Rapid ELISA. Retrieved from [Link]
-
Karaca, H., & Velioglu, Y. S. (2014). Degradation of aflatoxins AFB1 (a) and AFG1 (b) with concentration of.... ResearchGate. Retrieved from [Link]
-
Adebiyi, O. E., Adebiyi, O. A., & Ogundipe, G. A. T. (2021). Physical and Chemical Methods for Reduction in Aflatoxin Content of Feed and Food. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Serrano-Nino, J. C., Cavazos-Garduño, A., & Applegate, B. (2019). Assorted Methods for Decontamination of Aflatoxin M1 in Milk Using Microbial Adsorbents. Toxins, 11(6), 304. Retrieved from [Link]
-
Adebiyi, O. E., Adebiyi, O. A., & Ogundipe, G. A. T. (2021). Physical and Chemical Methods for Reduction in Aflatoxin Content of Feed and Food. MDPI. Retrieved from [Link]
-
Lee, J. B., & Lee, K. G. (2001). Cleanup procedure for determination of aflatoxins in major agricultural commodities by liquid chromatography. Journal of AOAC International, 84(3), 735–741. Retrieved from [Link]
-
Díaz, G. J., & Perilla, N. S. (2012). Stability of aflatoxins in solution. Journal of AOAC International, 95(4), 1084–1088. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
